Nocodazole exerts its effects by directly targeting the cellular cytoskeleton.
The following diagram illustrates the mechanism of this compound and its primary cellular consequences:
This compound's ability to disrupt microtubules makes it versatile for various experimental paradigms.
| Application | Experimental Purpose | Typical Concentration & Duration |
|---|---|---|
| Cell Cycle Synchronization | Arrest cells in prometaphase for synchronized study of cell division [4] [5]. | 40–100 ng/mL for 12–18 hours [4]. |
| Cancer & Cell Behavior Studies | Study cancer cell response, induce apoptosis, evaluate anti-mitotic drugs [5] [1]. | Varies by cell line; often 25 nM–1 μM [1]. |
| Microtubule Stability Assays | Rapidly depolymerize microtubules to study stability and regrowth ("this compound shock") [3]. | ~5 μM for 5–10 minutes [3]. |
| Intracellular Trafficking & Organelle Organization | Disrupt Golgi apparatus organization to study its structure and vesicle transport [4] [5]. | e.g., 33 μM for 3 hours [4]. |
| Drug Screening & Development | Serves as a positive control in high-throughput screens for compounds targeting cell division [5]. | Varies by assay design. |
Here are two standard protocols for using this compound in cell-based research.
This protocol is used to arrest a population of cells at the same stage of the cell cycle.
This method rapidly tests microtubule stability and is more specific than other physical disruption methods.
The table below summarizes the essential technical data for preparing nocodazole stock solutions.
| Property | Value / Description | Citation |
|---|---|---|
| Molecular Weight | 301.32 g/mol | [1] [2] [3] |
| Molecular Formula | C₁₄H₁₁N₃O₃S | [2] [3] [4] |
| Purity | ≥95% to >98% (HPLC) | [2] [5] [3] |
| Solubility in DMSO | ~10 mg/mL (common stock concentration) | [2] [3] |
| Maximum Concentration in DMSO | 15.07 mg/mL (50 mM) | [5] |
| Appearance | White to off-white powder; may have faint yellow, orange, brown, or pink cast | [2] |
The following workflow and detailed steps describe how to prepare a standard 10 mg/mL this compound stock solution in DMSO.
Step-by-Step Instructions:
This compound is used across various experiments, primarily for disrupting microtubules. Working concentrations and treatment durations vary significantly depending on the desired cellular effect.
| Experimental Goal | Typical Working Concentration | Key Considerations & Citations |
|---|
| Cell Cycle Synchronization (Mitotic Arrest) | 40 - 100 ng/mL (~0.13 - 0.33 µM) for 12-18 hours | Activates spindle assembly checkpoint, arresting cells in prometaphase. [6] | | Microtubule Depolymerization ("this compound Shock") | 5 µM for 5 minutes | A short, high-dose treatment for rapid and specific microtubule disassembly. [7] | | Inhibition of Cell Migration | Varies by model | Effects differ between 2D and 3D cell culture conditions. [7] | | General Microtubule Studies | 0.1 - 10 µg/mL (~0.33 - 33.2 µM) for 12-48 hours | Concentration depends on cell type and specific process being studied. [3] |
Nocodazole exerts its effects by directly targeting the cellular cytoskeleton. The diagram below illustrates the key signaling pathways it disrupts.
This compound disrupts microtubules, causing mitotic arrest and diverse cellular effects.
This compound is a versatile tool in the lab. Here are detailed methodologies for two common applications.
This protocol arrests a population of cells at the prometaphase stage of mitosis [1].
This assay is used to study the spatial organization and nucleation of microtubules after complete depolymerization [4].
The biological impact of this compound is concentration and cell-type dependent. The table below summarizes key quantitative findings.
| Context/Cell Type | Concentration | Effect Observed |
|---|---|---|
| General Cell Synchronization [1] | 40-100 ng/mL (133-332 nM) | Reversible prometaphase arrest for 12-18 hours. |
| hMSCs (Normal Stem Cells) [5] | 325 nM | Reversible proliferation inhibition; moderate, reversible cytoskeletal and nuclear changes. |
| CLL B-Cells (Cancer) [3] | ≤16 µM | Induction of apoptosis via mitochondrial depolarization and caspase activation. |
| Non-k-MT Stability (Mitosis) [6] | 33-66 nM | Selective destabilization of non-kinetochore microtubules; decreased spindle length. |
| This compound "Shock" [6] | 5 µM for 5 min | Rapid, specific disassembly of cellular microtubules. |
| Golgi Ministack Formation [1] | 33 µM for 3 hours | Dispersal of the perinuclear Golgi into functional ministacks throughout the cytoplasm. |
This compound is one of several microtubule-targeting agents used in research and therapy.
| Drug | Primary Mechanism | Key Research/Clinical Notes |
|---|---|---|
| This compound | Depolymerizes microtubules [1] | Research tool: Effects are often reversible upon washout [5] [6]. |
| Taxol (Paclitaxel) | Hyper-stabilizes microtubules, inhibits depolymerization [5] [2] | FDA-approved chemotherapeutic; can induce cytokine release and alter gene expression [5]. |
| Colchicine | Depolymerizes microtubules [1] | Clinical use for gout; its effects are less readily reversible than this compound [5]. |
| Mebendazole/Flubendazole | Depolymerizes microtubules [7] | Anthelmintic drugs being repurposed for cancer; Flubendazole shows high binding affinity in silico [7]. |
This compound remains indispensable for basic cell biology research. Its ability to synchronize cell populations is crucial for studying the cell cycle, while its disruption of intracellular transport helps elucidate mechanisms of organelle organization and protein trafficking [1] [8].
In drug discovery, this compound serves as a prototype for colchicine-binding site inhibitors (CBSIs). Computational and experimental studies suggest that certain benzimidazole anthelmintics like Flubendazole may have even higher binding affinity to tubulin, positioning them as promising candidates for drug repurposing in oncology [7].
The differential effects of this compound—inducing apoptosis in cancer cells while having only moderate and reversible effects on certain normal stem cells—highlight the potential for therapeutic window with microtubule-targeting agents [5] [3].
Nocodazole is a synthetic benzimidazole derivative that functions as a potent microtubule-targeting agent (MTA) with significant antiproliferative activity against various cancer cell types. Originally developed as an anti-helminthic agent, this compound has emerged as an invaluable research tool in cell biology and oncology, providing critical insights into mitotic regulation and microtubule dynamics. This whitepaper provides a comprehensive technical overview of this compound's molecular mechanisms, experimental applications, and therapeutic potential, specifically tailored for researchers, scientists, and drug development professionals. The document synthesizes current scientific understanding while highlighting both established protocols and emerging research applications, with particular emphasis on its antimitotic properties and recently discovered microtubule-independent effects that expand its potential as an antineoplastic agent.
This compound (chemical name: Methyl [5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl]carbamate) is a synthetic compound belonging to the benzimidazole chemical class, characterized by specific structural features that enable its biological activity [1]:
Structurally, this compound is closely related to mebendazole, differing primarily by the replacement of the leftmost benzene ring with a thiophene moiety [1]. This subtle modification significantly enhances its bioavailability and microtubule-binding affinity. The compound's benzimidazole core structure is shared with several clinically utilized anti-helminthic agents, providing important insights into structure-activity relationships that inform ongoing drug development efforts.
Initially investigated for its antiparasitic properties, this compound rapidly gained prominence in cell biology research following the discovery of its potent effects on microtubule polymerization [1]. Unlike naturally-derived microtubule agents such as vinblastine or colchicine, this compound's synthetic origin provides advantages in terms of chemical consistency and experimental reproducibility. The compound binds specifically to the colchicine binding site on β-tubulin but exhibits rapidly reversible binding kinetics compared to colchicine, allowing for more flexible experimental applications, including wash-out studies to examine recovery from microtubule disruption [2]. This property has made it particularly valuable for cell synchronization studies where reversible cell cycle arrest is desired.
This compound's primary antineoplastic mechanism involves competitive inhibition of tubulin polymerization, leading to microtubule network disruption [1] [2]. The molecular specificity of this interaction stems from this compound's high-affinity binding to the colchicine site on β-tubulin subunits, where it interferes with the straightening of tubulin heterodimers required for proper microtubule assembly [3]. This binding prevents the incorporation of tubulin dimers into growing microtubule polymers, shifting the equilibrium toward depolymerization and resulting in the disintegration of existing microtubule networks.
The signaling cascade initiated by microtubule disruption activates the spindle assembly checkpoint (SAC), preventing metaphase-to-anaphase transition and arresting cell cycle progression at prometaphase [1]. Prolonged mitotic arrest typically triggers mitotic catastrophe and subsequent apoptosis through mitochondrial membrane depolarization, caspase activation, and PARP cleavage [4]. This sequence represents the canonical pathway through which this compound exerts its cytotoxic effects on rapidly dividing cells.
Table 1: this compound-Induced Microtubule Disruption Mechanisms
| Target | Molecular Interaction | Cellular Consequence | Experimental Evidence |
|---|---|---|---|
| β-tubulin | Binds colchicine site, prevents tubulin straightening & dimerization | Inhibition of microtubule polymerization | X-ray crystallography shows binding overlap with colchicine [3] |
| Mitotic spindle | Disrupts spindle microtubule dynamics | Activation of spindle assembly checkpoint | Immunofluorescence shows abnormal spindle morphology [2] |
| Microtubule network | Shifts equilibrium toward depolymerization | Loss of cytoskeletal integrity & intracellular transport | Turbidity assays show inhibited tubulin polymerization [3] |
| Kinetochore-microtubule attachments | Prevents proper end-on attachments | Chromosome congression failure | Live-cell imaging reveals uncongressed chromosomes [3] |
Figure 1: this compound's primary mechanism involves microtubule disruption leading to mitotic arrest and apoptosis, with additional microtubule-independent effects at high concentrations.
Recent investigations have revealed that this compound exhibits additional antineoplastic activities that operate independently of its microtubule-depolymerizing effects, particularly at higher concentrations (10-33 μM) [5]. These microtubule-independent mechanisms include:
Glucose transport inhibition: this compound directly inhibits insulin-stimulated glucose uptake in 3T3-L1 adipocytes without preventing GLUT4 translocation, suggesting direct interference with glucose transporter function [5]. This metabolic disruption occurs rapidly even at low temperatures, indicating a mechanism distinct from its microtubule effects.
Wnt signaling suppression: this compound stimulates expression of LATS2, which subsequently inhibits the Wnt signaling pathway by disrupting the interaction between β-catenin and BCL9 [1]. This represents a potentially significant mechanism for reducing the oncogenic potential of cancer cells, particularly in Wnt-driven malignancies.
Altered Bcl-2 phosphorylation: In chronic lymphocytic leukemia cells, this compound induces apoptosis accompanied by either increased phosphorylation of Bcl-2 at serine-70 or reduced total Bcl-2 expression, indicating direct engagement with apoptotic regulatory machinery [4].
Table 2: Microtubule-Independent Effects of this compound
| Effect | Experimental System | Concentration Range | Proposed Mechanism | Significance |
|---|---|---|---|---|
| Glucose transport inhibition | 3T3-L1 adipocytes, CHO cells | 10-33 μM | Direct inhibition of glucose transporter function; not blocked by taxol [5] | Metabolic targeting of cancer cells |
| Wnt signaling suppression | Cancer cell lines | Not specified | LATS2-mediated disruption of β-catenin/BCL9 interaction [1] | Reduction of oncogenic signaling |
| Bcl-2 modulation | Chronic lymphocytic leukemia cells | ≤16 μM | Altered Bcl-2 phosphorylation at Ser70 or reduced expression [4] | Direct activation of apoptotic pathways |
| Reversal of EMT | HNSCC cell lines (RDS 60 analog) | 1-2 μM | Transcriptional reprogramming of epithelial markers [2] | Inhibition of metastasis |
Cell synchronization represents one of the most common research applications of this compound, leveraging its reversible inhibition of microtubule polymerization to generate populations of cells at specific cell cycle stages [1]. The standard protocol involves:
For microtubule disruption experiments in interphase cells, higher concentrations are typically employed:
The reversibility of this compound's effects enables wash-out studies examining cellular recovery from microtubule disruption, making it particularly valuable for investigating cell cycle progression, checkpoint recovery, and cytoskeletal reorganization dynamics.
This compound treatment induces fragmentation of the perinuclear Golgi apparatus into functional Golgi ministacks distributed throughout the cytoplasm [1]. The standard protocol includes:
The This compound shock method provides a specific approach for assessing microtubule stability and turnover rates [6]:
This approach offers advantages over cold or calcium-induced depolymerization by specifically targeting microtubules while minimally impacting other cellular processes.
In vitro assessment of this compound's direct effects on tubulin polymerization utilizes turbidity measurements [3]:
This quantitative approach enables precise determination of IC₅₀ values and comparison of potency across different microtubule-targeting agents.
Figure 2: Standard experimental applications of this compound in research settings with typical concentrations and durations.
This compound treatment produces characteristic cellular phenotypes that provide insights into microtubule function and cell cycle regulation:
Mitotic arrest: Cells accumulate in prometaphase with condensed chromosomes but unable to form proper metaphase plates due to spindle assembly checkpoint activation [1]
Abnormal spindle morphology: Bipolar spindles fail to form, resulting in monopolar, tripolar, or multipolar spindle configurations with disrupted kinetochore-microtubule attachments [2]
Chromosome congression defects: Despite recent evidence that low concentrations may stabilize some kinetochore-microtubule attachments, chromosome alignment at the metaphase plate fails [3]
Altered cytoskeletal organization: Interphase microtubule networks collapse, affecting intracellular transport, organelle positioning, and cell morphology
The concentration-dependent effects of this compound reveal intriguing aspects of microtubule dynamics, with low concentrations (100 nM) sometimes producing microtubule stabilization rather than depolymerization in specific contexts [3]. This paradoxical effect highlights the complex relationship between microtubule-targeting agents and tubulin polymerization dynamics.
This compound demonstrates selective cytotoxicity toward certain cancer cell types while sparing normal cells, suggesting therapeutic potential:
Chronic lymphocytic leukemia (CLL): this compound induces apoptosis in non-cycling CLL B-cells (IC₅₀ ≤16 μM) while sparing normal peripheral blood B-cells [4]. This selectivity appears specific to microtubule depolymerization, as taxol does not reproduce this effect.
Head and neck squamous cell carcinoma (HNSCC): Structural analogs like RDS 60 inhibit proliferation (EC₅₀ 2.5-12.4 μM depending on cell line and exposure time), induce G2/M arrest, and reverse epithelial-mesenchymal transition [2].
Metastasis inhibition: Beyond direct cytotoxicity, this compound and its analogs impair cell migration and extracellular matrix infiltration, potentially limiting metastatic progression [2].
The molecular basis for this selective cytotoxicity appears to involve both cell cycle-dependent vulnerabilities and tissue-specific differences in drug response mechanisms, offering promising avenues for targeted therapeutic development.
The benzimidazole core structure of this compound represents a privileged scaffold for antineoplastic development, with numerous analogs demonstrating improved therapeutic potential [2]:
RDS 60: A (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester derivative that replaces this compound's thiophene ring with a pyrrole moiety and reduces the carbonyl to a methylene group. This compound demonstrates potent activity against HNSCC cell lines (EC₅₀ 2.5-12.4 μM) with minimal cytotoxicity toward normal dermal fibroblasts and keratinocytes [2].
TH588: Originally identified as an MTH1 inhibitor, this compound also targets microtubules through binding at the colchicine site on β-tubulin, overlapping with this compound binding [3]. Despite structural similarities, TH588 exhibits distinct effects on microtubule dynamics, reducing plus-end mobility in interphase cells.
Mebendazole and flubendazole: These clinically approved anti-helminthic benzimidazoles share structural similarities with this compound and demonstrate repurposing potential for cancer therapy, particularly for glioblastoma and other solid tumors [7].
Table 3: Comparison of this compound and Selected Analogues
| Compound | Structural Features | Cellular Targets | Therapeutic Advantages | Research Status |
|---|---|---|---|---|
| This compound | Benzimidazole-2-yl carbamate with thienylcarbonyl | β-tubulin (colchicine site), glucose transporters | Reversible binding, well-established research tool | Preclinical research |
| RDS 60 | Pyrrole replacement of thiophene, reduced carbonyl | β-tubulin, mitotic spindle assembly | Selective cytotoxicity against HNSCC, minimal normal cell toxicity | Preclinical testing |
| TH588 | Dual MTH1 and microtubule targeting | β-tubulin (colchicine site), MTH1 oxidase | Dual mechanism of action, efficacy in taxane-resistant models | Preclinical development |
| Mebendazole | Benzimidazole carbamate | β-tubulin, VEGFR2 | Established clinical safety, repurposing potential | Clinical trials for cancer |
Despite promising preclinical activity, this compound itself faces significant clinical development challenges:
Therapeutic index limitations: The concentrations required for robust antineoplastic effects (≥10 μM) often approach toxicity thresholds for normal cells, particularly erythrocytes [2]
Pharmacokinetic limitations: Rapid metabolism and clearance may limit tumor exposure to therapeutic concentrations
Off-target effects: Microtubule-independent mechanisms, while potentially therapeutically beneficial, complicate dose prediction and toxicity management
These challenges have motivated development of structural analogs with improved therapeutic indices and drug combination strategies that enhance efficacy while limiting toxicity. The clinical success of other microtubule-targeting agents (e.g., vinca alkaloids, taxanes) suggests that with appropriate chemical optimization, this compound-derived compounds may eventually reach clinical application.
This compound remains an invaluable tool for fundamental research on microtubule dynamics, cell cycle regulation, and mitotic mechanisms. Its well-characterized effects on microtubule polymerization, combined with recently identified microtubule-independent activities, continue to reveal new insights into cancer cell biology. For drug development professionals, this compound's structural template offers promising opportunities for therapeutic optimization through medicinal chemistry approaches aimed at improving selectivity, reducing toxicity, and overcoming resistance mechanisms.
This compound is a microtubule-depolymerizing agent that binds to β-tubulin and suppresses microtubule polymerization, thereby disrupting mitotic spindle formation [1] [2]. This action activates the spindle assembly checkpoint, preventing transition from metaphase to anaphase and resulting in cell cycle arrest at prometaphase [2]. The reversibility of this arrest makes this compound particularly valuable for synchronizing cell populations in mitosis for studying stage-specific processes [3].
The table below summarizes the complete synchronization workflow using this compound:
Table 1: Comprehensive this compound Synchronization Protocol
| Protocol Step | Specific Conditions | Duration | Expected Cell Cycle Phase | Key Quality Checks |
|---|---|---|---|---|
| G1/S Phase Arrest | 2.5 mM thymidine [4] | 24 hours [4] | G1/S boundary | Microscope: check for reduced division |
| Release from Arrest | Replace with fresh thymidine-free medium [4] | 8 hours [4] | S phase progression | Flow cytometry: monitor S-phase entry |
| G2/M Phase Arrest | 100 nM this compound [4] | 16 hours [4] | Prometaphase | Microscope: round, detached cells |
| M Phase Collection | Replace with this compound-free medium [4] | 1 hour [4] | Mitotic cells | Mitotic shake-off; >95% purity possible |
For comprehensive cell cycle studies, researchers often need to synchronize cells at various stages. The table below compares synchronization methods for different cell cycle phases:
Table 2: Cell Cycle Synchronization Methods for Different Phases
| Target Phase | Chemical Inhibitor | Concentration | Treatment Duration | Mechanism of Action |
|---|---|---|---|---|
| G1/S Boundary | Thymidine [4] | 2.5 mM [4] | Double block: 24h + 16h [4] | Inhibits DNA synthesis via dNTP pool imbalance |
| G1 Phase | Palbociclib (Cdk4/6 inhibitor) [3] | Varies by cell type | 16-24 hours [3] | Inhibits Cyclin D-Cdk4/6, blocking G1 progression |
| S Phase | Thymidine (release from G1/S block) [4] | N/A (washout) [4] | 3-4 hours post-release [4] | Resumption of DNA synthesis after release |
| G2/M Border | CDK1 inhibitor (Ro-3306) [4] | 10 μM [4] | 16 hours [4] | Direct inhibition of CDK1, preventing mitotic entry |
| M Phase | This compound [4] | 40-100 ng/mL [2] | 12-18 hours [2] | Microtubule depolymerization, spindle checkpoint activation |
Cell Type Considerations: Different cell lines exhibit varying responses to this compound. Some breast cancer cell lines (classified as "type B" cells) show a biphasic response—arresting in mitosis at low concentrations (100 nM) but undergoing G1 and G2 arrest at higher concentrations (1 μM) through a p21-associated mechanism [1].
Concentration and Timing Optimization:
Reversibility and Recovery:
Flow Cytometry Analysis:
Microscopic Assessment:
Functional Validation:
The following diagram illustrates the complete experimental workflow for cell cycle synchronization at multiple phases:
This diagram illustrates the molecular mechanism by which this compound induces mitotic arrest:
Table 3: Common Issues and Solutions in this compound Synchronization
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor Synchronization Efficiency | Suboptimal concentration; Incorrect duration | Titrate this compound (40-100 ng/mL); Extend treatment to 16-18 hours [2] |
| Low Mitotic Index | Cell type variability; Overconfluent culture | Validate response in specific cell line; Ensure logarithmic growth [1] |
| Irreversible Arrest | Excessive concentration or duration | Reduce concentration to 40-60 ng/mL; Limit treatment to 12 hours [3] |
| High Apoptosis | Prolonged mitotic arrest | Shorten treatment duration; Analyze earlier time points [2] |
| Incomplete Release | Insufficient washing | Perform multiple washes with pre-warmed medium [4] |
Beyond basic synchronization, this compound has several specialized research applications:
Golgi Ministack Formation: Treatment with 33 μM this compound for 3 hours disrupts microtubule-dependent Golgi trafficking, causing Golgi fragmentation into functional ministacks adjacent to ER exit sites [2].
Checkpoint Function Studies: this compound sensitivity can reveal mitotic checkpoint defects; some cancer cell lines fail to arrest properly despite intact checkpoint proteins [1].
Tetraploid Cell Generation: Prolonged exposure leading to mitotic slippage produces tetraploid G1 cells, useful for studying genomic instability mechanisms [1].
This compound is a synthetic microtubule-disrupting agent that has become an indispensable tool in cell biology research for inducing reversible mitotic arrest. As an anti-neoplastic compound that binds to β-tubulin, this compound prevents microtubule polymerization, thereby disrupting mitotic spindle formation and activating the spindle assembly checkpoint (SAC). This action arrests cells at metaphase, making this compound particularly valuable for studying cell cycle regulation, chromosome dynamics, and cancer cell behavior. Unlike some other microtubule agents, this compound's effects are reversible, allowing researchers to synchronize cell populations by releasing them from mitotic block. This reversibility provides a significant advantage for studying mitotic exit and cell cycle progression under controlled conditions.
The versatility of this compound extends across multiple research domains, from basic cell cycle studies to applied cancer research and drug development. Current research applications harness this compound-induced mitotic arrest to investigate fundamental biological processes including mitotic catastrophe, chromosome instability, and various cell death pathways. While not approved for therapeutic use in humans, its role in laboratory research is well-established, with particular utility in cancer cell behavior studies, drug screening platforms, and cell synchronization protocols. The specificity and potency of this compound have cemented its status as a staple reagent in laboratories worldwide, especially in investigations of mitosis, cell cycle checkpoints, and cellular responses to antimitotic agents [1] [2].
Stock solution preparation begins with reconstituting this compound lyophilized powder in dimethyl sulfoxide (DMSO) to create a concentrated storage solution. A standard approach involves dissolving 10 mg of this compound in 10 mL of DMSO to yield a 1 mg/mL (3.32 mM) stock solution. This concentrated stock should be aliquoted into single-use volumes and stored at -20°C in desiccated conditions, protected from light to prevent degradation. Under these storage conditions, the lyophilized powder remains stable for 24 months, while the DMSO solution maintains potency for approximately 2 months. Repeated freeze-thaw cycles should be avoided to preserve efficacy [2].
Working concentrations of this compound vary significantly depending on the experimental goals and cell type. For most applications involving mammalian cell lines, the following concentration ranges are recommended:
These working solutions should be prepared by diluting the stock solution directly into pre-warmed cell culture medium immediately before use [1] [3] [2].
The following protocol describes a standardized approach for inducing mitotic arrest in adherent cell cultures:
Cell seeding: Plate cells at appropriate density (typically 20,000-50,000 cells per well in a 2-well chambered cover glass or similar vessel) in complete growth medium and incubate overnight at 37°C with 5% CO₂ to allow attachment and recovery.
Optional synchronization: For enhanced mitotic index, cells may be synchronized in G0/G1 phase by serum starvation (incubation in medium containing 0.1% FBS for 24 hours) prior to this compound treatment [3].
This compound application: Replace medium with fresh pre-warmed medium containing the predetermined optimal concentration of this compound (typically 100-200 ng/mL for most cell lines).
Incubation: Incubate cells with this compound for 12-18 hours at 37°C with 5% CO₂. This duration typically yields a high percentage of mitotically arrested cells.
Mitotic shake-off: Following incubation, gently tap the flask or plate to dislodge rounded mitotic cells, then collect the medium containing these cells. Centrifuge at 300 × g for 5 minutes and resuspend in fresh pre-warmed medium for downstream applications [4].
This protocol typically results in 85% or higher mitotic arrest efficiency in responsive cell lines, as confirmed by flow cytometry analysis and immunofluorescence microscopy examining mitotic markers such as phosphorylated histone H3 [4].
Table 1: Standard this compound Treatment Conditions for Common Applications
| Application | Concentration Range | Treatment Duration | Key Readouts |
|---|---|---|---|
| Cell Cycle Synchronization | 100-200 ng/mL | 12-18 hours | Mitotic index, cell cycle analysis by flow cytometry |
| Microtubule Depolymerization | 1-10 µg/mL | 2-4 hours | Immunofluorescence of microtubule networks |
| Spindle Assembly Checkpoint Studies | 50-200 ng/mL | 12-18 hours | Chromosome alignment, SAC protein localization |
| Mitotic Catastrophe Induction | 250-1000 nM | 16-24 hours | Cell death assays, membrane integrity markers |
The following diagram illustrates the complete workflow for this compound-mediated mitotic arrest and subsequent analysis:
The ability to synchronize cell populations at specific cell cycle stages is crucial for studying phase-specific cellular events. This compound-induced mitotic arrest provides one of the most efficient methods for obtaining highly synchronized cell populations upon release. The following protocol details an advanced approach for metaphase synchronization:
Cell culture and this compound treatment: Grow cells to approximately 60-70% confluence in appropriate medium. Add this compound to a final concentration of 100 ng/mL and incubate for 12-16 hours at 37°C with 5% CO₂.
Metaphase block enhancement: Following this compound treatment, add the proteasome inhibitor MG132 (5-10 µM) for 2 hours to strengthen the metaphase-anaphase checkpoint and prevent premature mitotic exit [4].
Mitotic cell collection: Perform mitotic shake-off by gently tapping the culture vessel and collecting the detached cells in the medium. Centrifuge at 300 × g for 5 minutes.
Cell washing and release: Wash the cell pellet twice with fresh pre-warmed medium to completely remove this compound and MG132. Resuspend in complete medium and plate for subsequent experiments.
Synchronization validation: Analyze synchronization efficiency by flow cytometry (DNA content measurement) and immunofluorescence microscopy for mitotic markers (phospho-histone H3, microtubule organization).
This protocol typically yields 85% or higher metaphase-arrested cells, providing a highly synchronized population for studying mitotic exit, cell cycle progression, and phase-specific cellular processes [4].
This compound is particularly valuable for live-cell imaging studies of chromosome dynamics and mitotic progression. The following protocol describes an approach for visualizing chromosome segregation in real-time:
Cell labeling: Incubate cells with CellLight Histone2B-GFP BacMam 2.0 reagent (or similar fluorescent histone marker) according to manufacturer's instructions, typically using 30 particles per cell (PPC) for 18 hours to label chromosomes [3].
Cell synchronization and plating: Synchronize cells using the this compound method described above. Following shake-off, plate mitotic cells at low density in imaging-optimized chambers (e.g., 2-well chambered cover glass).
This compound treatment for SAC activation: For spindle assembly checkpoint studies, maintain this compound in the medium at 200 ng/mL. For studying mitotic progression after release, wash out this compound and replace with fresh medium.
Image acquisition: Perform live imaging using a spinning disk confocal microscope system equipped with an environmental chamber maintained at 37°C and 5% CO₂. Acquire z-stack images every 3 minutes for 1-2 hours using a 63x oil immersion objective [3].
Image analysis: Process and analyze images using software such as ImageJ or Imaris to track chromosome movements, quantify mitotic timing, and identify segregation errors.
This approach enables direct observation of chromosome dynamics, mitotic timing, and segregation errors in real-time, providing valuable insights into mitotic fidelity and the mechanisms of chromosomal instability.
Table 2: Advanced this compound Applications in Research
| Research Area | Protocol Specifics | Key Findings Enabled |
|---|---|---|
| Cancer Cell Pyroptosis | 250-1000 nM for 24h in ovarian cancer cells | Identification of GSDME-mediated pyroptosis via caspase-8/caspase-3 pathway [5] |
| Transcriptional Suppression | Mitotic block and release to generate micronuclei | Discovery of heritable transcriptional defects from nuclear aberrations [6] |
| Mitotic Phosphoproteomics | 18h arrest in HeLa cells followed by MS analysis | Identification of >14,000 phosphorylation sites, mapping mitotic phosphorylation networks [7] |
| CTC Cluster Formation | 20h treatment in MCF-7 breast cancer cells | Demonstration that mitotic arrest reduces cell clustering and metastatic potential [4] |
Prolonged mitotic arrest triggers a p53-dependent cell cycle arrest in the subsequent G1 phase, serving as a crucial mechanism to prevent the proliferation of cells with mitotic defects. Recent research has revealed that MDM2, the primary E3 ubiquitin ligase for p53, functions as a molecular timer that measures mitotic duration. The mechanism operates through the progressive decline of MDM2 protein levels during mitosis, resulting from continued protein degradation in the face of translationally suppressed synthesis. When mitosis is extended beyond a critical threshold (typically >60 minutes), MDM2 levels fall below the concentration required to effectively target p53 for degradation upon mitotic exit. This results in p53 stabilization and subsequent p21 accumulation, channeling G1 cells into a sustained cell-cycle arrest [8].
This timer mechanism represents a sophisticated cellular response to mitotic perturbation that operates independently of DNA damage. The pathway is particularly significant in the context of cancer cells, where p53 mutations allow bypass of this important defense mechanism, potentially contributing to continued proliferation despite mitotic errors. Experimental evidence demonstrates that while p53-proficient cells show dramatically reduced proliferation following extended mitotic arrest (e.g., only 25% of cells proliferate after 2-hour arrest), p53-deficient cells maintain normal proliferation even after 18 hours of mitotic arrest [8].
When cells fail to satisfy the spindle assembly checkpoint and remain in prolonged mitotic arrest, they can initiate various cell death pathways. Recent research has identified GSDME-mediated pyroptosis as a significant cell death mechanism in ovarian cancer cells following this compound-induced mitotic arrest. This pathway involves a cascade of molecular events:
cGAS/TBK1-mediated IRF3 phosphorylation: During mitotic arrest, cytoplasmic chromatin fragments activate the cGAS-STING pathway, leading to TBK1-mediated phosphorylation of IRF3.
Ripoptosome complex formation: Phosphorylated IRF3 recruits a complex consisting of RIPK1, FADD, and caspase-8, forming the so-called "ripoptosome" complex.
Caspase cascade activation: This complex activates caspase-8, which subsequently cleaves and activates caspase-3.
GSDME cleavage and pyroptosis: Activated caspase-3 cleaves GSDME, generating an N-terminal fragment that forms pores in the plasma membrane, leading to the characteristic swelling and bubble-like protrusions of pyroptotic cell death [5].
The following diagram illustrates this pathway:
This pathway demonstrates how mitotic arrest can trigger an inflammatory form of cell death that may influence the tumor microenvironment and anti-tumor immunity. The discovery of this pathway in ovarian cancer cells highlights the potential for leveraging mitotic arrest-induced pyroptosis in cancer therapy, particularly through combinations that enhance this cell death mechanism [5].
Successful implementation of this compound mitotic arrest assays requires attention to potential technical challenges. The following table outlines common issues and recommended solutions:
Table 3: Troubleshooting Guide for this compound Mitotic Arrest Assays
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low mitotic index | Insufficient this compound concentration; inadequate treatment duration; cell type variability | Optimize concentration (50-500 ng/mL); extend treatment time (12-18h); validate for specific cell type |
| Excessive cell death | Excessive this compound concentration; prolonged arrest; cell line sensitivity | Titrate concentration downward; reduce arrest duration; assess timing of death onset |
| Incomplete reversal after washout | Residual this compound activity; extended arrest causing irreversible commitment | Increase wash stringency (2-3 washes); use activated charcoal-treated serum; reduce arrest duration |
| Poor synchronization after release | Cellular damage during arrest; heterogeneous release | Combine with RO-3306 pre-synchronization; optimize shake-off technique; monitor first cell cycle |
| Variable results between experiments | This compound degradation; serum batch effects; subculture differences | Fresh aliquots of this compound; standardize serum lots; maintain consistent passage numbers |
Several technical aspects require particular attention when designing this compound experiments:
Cell type variability: Response to this compound can vary significantly between cell lines. Epithelial cells and transformed cell lines typically respond well, while some primary cells and mesenchymal cells may require optimization of concentrations and timing.
Serum effects: Serum components can influence this compound efficacy. Consistency in serum batches is recommended for reproducible results. Some researchers use charcoal-stripped serum to minimize confounding factors.
Microtubule recovery kinetics: Following this compound washout, microtubule repolymerization typically begins within 2-5 minutes, with full spindle formation within 30-60 minutes. The timing of experimental assessments should account for this recovery period.
Alternative validation: Where possible, confirm key findings with alternative microtubule agents (e.g., paclitaxel, which stabilizes microtubules) to ensure observed effects are microtubule-related rather than off-target effects.
Recent studies have revealed that this compound can inhibit various kinases including ABL, c-KIT, BRAF, and MEK at higher concentrations, suggesting potential off-target effects that should be considered when interpreting results [2].
This compound-mediated mitotic arrest remains a cornerstone technique in cell biology research, with applications spanning basic cell cycle studies, cancer biology, and drug development. The protocols outlined in this document provide a robust foundation for implementing this technique across various experimental contexts. Recent advances have expanded our understanding of the molecular pathways engaged during mitotic arrest, including the MDM2-p53 timer mechanism and GSDME-mediated pyroptosis, revealing unexpected complexity in cellular responses to mitotic perturbation.
As research continues to evolve, this compound-based assays will undoubtedly continue to yield insights into mitotic regulation, chromosome dynamics, and cellular fate decisions following mitotic perturbation. The continued refinement of these protocols, combined with emerging technologies in live-cell imaging, single-cell analysis, and multi-omics approaches, promises to further enhance the utility of this classic technique in addressing fundamental biological questions and advancing therapeutic development.
This compound is a synthetic microtubule-depolymerizing agent that binds to β-tubulin and disrupts microtubule dynamics, making it invaluable for cell cycle synchronization and cancer research. By interfering with mitotic spindle formation, this compound activates the spindle assembly checkpoint, preventing transition from metaphase to anaphase and resulting in reversible arrest at the G2/M phase boundary. This application note provides detailed protocols and mechanistic insights for using this compound to synchronize populations of various cell types in the G2/M phase, a critical technique for studying cell cycle regulation, DNA damage response, and anticancer drug mechanisms.
The effects of this compound are concentration-dependent and vary significantly between cell types. While most cells exhibit classic mitotic arrest at lower concentrations, some cell lines demonstrate a biphasic response with G1 and G2 arrest at higher concentrations through p53-independent p21Waf1/Cip1 pathways [1]. Understanding these nuances is essential for designing appropriate experimental conditions for specific research applications. This document synthesizes optimal concentrations, exposure times, and methodological considerations from multiple studies to provide researchers with a comprehensive resource for implementing this compound-mediated synchronization.
Table 1: Optimal this compound Concentrations for G2/M Arrest in Various Cell Types
| Cell Type | Recommended Concentration | Treatment Duration | Arrest Efficiency | Key Observations | Citation |
|---|---|---|---|---|---|
| Human Pluripotent Stem Cells (H1, HUES8, Fucci-H9) | 1 μg/mL (~3.3 μM) | 16 hours | ~80-88% | Robust reversible arrest with maintained pluripotency | [2] |
| HeLa (Human Cervical Carcinoma) | 100 ng/mL (~0.33 μM) | 16-24 hours | Significant G2/M increase | Concentration-dependent apoptosis after 24h | [3] |
| COS7 (Fibroblast-like) | 200 ng/mL (~0.66 μM) | 24 hours | ~45% at G2/M | Cyclin B1 expression greatly increased | [4] |
| Sheep Skin Fibroblasts | 100 ng/mL (~0.33 μM) | Not specified | ~99.6% | Combined with double thymidine block | [5] |
| Breast Cancer Cell Lines (Type A) | 1 μM | 16-24 hours | Mitotic arrest | Expected response in most cancer lines | [1] |
| Breast Cancer Cell Lines (Type B) | 100 nM | 16-24 hours | Biphasic response | Mitotic arrest at low conc, G1/G2 arrest at high conc | [1] |
The efficacy of this compound-induced synchronization varies substantially based on several factors:
Cell type-specific sensitivity: Primary cells and different cell lines exhibit varying sensitivity to this compound. For instance, breast cancer cell lines show divergent responses despite similar origins, with Type A cells undergoing mitotic arrest and Type B cells exhibiting a biphasic dose-response curve [1]. This underscores the importance of empirical optimization for each model system.
Time and concentration relationship: Longer exposures generally increase synchronization efficiency but may also promote apoptotic progression and mitotic slippage. For most applications, treatment durations between 16-24 hours provide optimal balance between viability and synchronization efficiency.
Microtubule polymerization status: The biphasic response observed in some cell lines correlates with microtubule depolymerization, which typically occurs at concentrations ≥1 μM this compound, while lower concentrations (100 nM) may affect microtubule dynamics without complete depolymerization [1].
Table 2: Reagents and Equipment for Thymidine-Nocodazole Synchronization
| Reagent/Equipment | Specifications | Purpose | Notes |
|---|---|---|---|
| This compound | 5 mg/mL stock in DMSO | Microtubule depolymerization | Aliquot and store at -20°C; avoid freeze-thaw cycles |
| Thymidine | 200 mM stock in H₂O | Reversible inhibition of DNA synthesis | Sterilize by filtration (0.2 μm) |
| Cell Culture Vessels | 100 mm dishes, 6-well plates | Cell culture | Tissue culture-treated sterile plastic |
| Centrifuge | Capable of 300 × g | Cell processing | Swing-bucket rotor recommended |
| Flow Cytometer | PI/RNase staining capability | Cell cycle analysis | Calibrate with control samples |
This protocol adapts the Thy-Noc synchronization method described for U2OS cells [6] and optimized for HeLa cells [7], providing high-efficiency synchronization at the G2/M transition.
Day 1: Seeding and Thymidine Block
Seed HeLa cells at 2 × 10⁶ cells per 100 mm dish in complete DMEM medium supplemented with 10% FBS. Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow attachment and recovery.
Prepare fresh 200 mM thymidine stock solution in sterile water, warming slightly to dissolve completely. Sterilize through a 0.2 μm filter.
Add thymidine to culture medium at a final concentration of 2 mM. Incubate cells for 20 hours at 37°C with 5% CO₂. This blocks cells at the G1/S boundary through inhibition of DNA synthesis.
Day 2: Release and this compound Block 4. Carefully remove thymidine-containing medium and wash cells twice with pre-warmed 1× PBS to completely remove the thymidine.
Add 10 mL of complete pre-warmed medium to each dish and incubate for 5 hours at 37°C. This release period allows cells to progress synchronously through S and G2 phases toward mitosis.
Add this compound from 5 mg/mL DMSO stock to achieve a final concentration of 100 ng/mL (0.33 μM). Incubate for 10-11 hours at 37°C. During this period, cells progress to mitosis but cannot complete spindle formation, resulting in M phase arrest.
Day 3: Mitotic Shake-off and Collection 7. Perform mitotic shake-off by gently tapping dishes and collecting rounded, mitotic cells from the medium. Centrifuge at 300 × g for 5 minutes at room temperature.
Wash cells twice with pre-warmed PBS to remove residual this compound. Resuspend in complete medium for subsequent experiments.
For time-course studies, replate cells in 6-well plates at 0.2-0.25 × 10⁶ cells per well and collect samples at appropriate intervals (every 1.5-3 hours recommended) for cell cycle analysis.
For applications requiring the highest synchronization efficiency, such as chromosome isolation for sequencing studies, a double thymidine block followed by this compound treatment can achieve nearly complete (99.6%) G2/M arrest in primary sheep skin fibroblasts [5]. This method is particularly valuable for challenging primary cell cultures.
Procedure:
The workflow for this synchronization protocol is illustrated below:
This compound induces G2/M arrest through direct binding to β-tubulin, which leads to suppression of microtubule dynamics or complete microtubule depolymerization depending on concentration [1]. In prometaphase, the lack of proper microtubule-kinetochore attachments activates the spindle assembly checkpoint, preventing anaphase-promoting complex/cyclosome (APC/C) activation and consequently stabilizing cyclin B and securin. This results in prolonged arrest in metaphase until microtubule attachments are properly established or cells undergo adaptation.
The molecular events in this process include:
Recent research has revealed that this compound-induced G2/M arrest involves complex signaling pathways beyond simple microtubule disruption:
Raf-1/MEK/MAPK pathway: This pathway is necessary for G2/M transition induced by this compound. Inhibition of MAPK activation by MEK inhibitors (PD98059 or U0126) reduces mitotic entry by creating a block at G2 [8]. Interestingly, MEK/MAPK activation is severely inhibited during mitosis despite high Raf-1 activity.
ERK5/NFκB pathway: ERK5 is activated during G2/M phases and regulates mitotic entry through NFκB-mediated transcription of G2/M-specific genes including cyclin B1, Plk-1, and cdc25B [7]. Inhibition of this pathway substantially delays mitotic entry.
PI3K/Akt suppression: this compound treatment suppresses Akt phosphorylation by interfering with p85 binding to activated EGFR, thereby inhibiting the PI3K/Akt pathway which normally facilitates G2/M transition [4].
The relationship between these pathways and this compound-induced arrest is summarized below:
This compound-mediated G2/M synchronization enables numerous downstream applications:
Successful implementation of this compound synchronization requires attention to several critical parameters:
While this compound is highly effective, researchers should consider alternative approaches based on specific research needs:
This compound-mediated G2/M synchronization remains a cornerstone technique in cell biology, with applications ranging from basic cell cycle studies to advanced genetic engineering. The concentration-dependent effects and cell-type specific responses highlighted in this document underscore the importance of empirical optimization for each experimental system. When properly implemented using the protocols described herein, this compound synchronization provides researchers with a powerful tool to obtain highly synchronized cell populations, enabling precise dissection of mitotic events and cell cycle regulation mechanisms.
This compound is a synthetic benzimidazole derivative that functions as a microtubule-destabilizing agent with widespread applications in cell biology research, particularly in studies utilizing HeLa cells, the classic human cervical cancer cell line. With a molecular weight of 301.3 g/mol and purity typically >98%, this compound exhibits its primary mechanism through reversible interference with microtubule polymerization, leading to disruption of mitotic spindle formation and subsequent arrest of cell division [1]. This property makes it invaluable for studying cell cycle regulation, cytoskeleton dynamics, and cancer mechanisms.
Beyond its classical microtubule-targeting activity, emerging evidence suggests this compound exhibits concentration-dependent multifunctionality. At nanomolar concentrations (100 nM), it significantly inhibits HeLa cell growth rate through mechanisms potentially distinct from microtubule destabilization, while only at much higher concentrations (1 mM) does it induce substantial alterations in F-actin structure, indicating a complex relationship between microtubule and actin dynamics [2]. Additionally, recent research has revealed that this compound can function as an inhibitor of various cancer-related kinases, including ABL, c-KIT, BRAF, MEK1, MEK2, and MET, expanding its potential applications in signaling pathway analysis [1].
In contemporary research, this compound serves three primary applications in HeLa cell studies: (1) cell cycle synchronization at mitotic phase through microtubule disruption, (2) cytotoxicity assessment in drug development pipelines, and (3) microtubule dynamics investigation in cytoskeleton research. The following application notes and protocols provide detailed methodologies for these applications, supported by quantitative data and experimental validation.
Table 1: this compound working concentrations for different experimental applications in HeLa cells
| Experimental Application | Concentration Range | Treatment Duration | Key Effects Observed | Citations |
|---|---|---|---|---|
| Cell Cycle Synchronization | 0.1-1 µg/ml (332 nM-3.32 µM) | 12-48 hours | Mitotic arrest; spindle disruption | [1] |
| Gene Expression Studies | 0.1 µg/ml (332 nM) | 18 hours | Efficient mitotic arrest; apoptosis with prolonged treatment | [3] |
| Growth Inhibition Studies | 100 nM | Variable | Significant growth rate inhibition | [2] |
| Cytotoxicity Analysis | 16.625-250 nM | 48 hours | Dose-dependent apoptosis | [4] |
| F-actin Structure Alteration | 1 mM | Variable | Significant F-actin structure changes | [2] |
| Microtubule Depolymerization | 5 µM | 5 minutes (shock) | Rapid microtubule disassembly | [5] |
| MMEJ-Mediated Integration | 40-400 ng/ml (133 nM-1.33 µM) | 18-30 hours | G2/M cell cycle synchronization | [6] |
Stock solution preparation typically involves reconstituting this compound as a lyophilized powder in DMSO at 1-10 mg/ml concentration, with 10 mg/ml being standard [1]. Aliquotting is recommended to avoid multiple freeze-thaw cycles, and storage at -20°C in desiccated conditions protected from light preserves stability. Once in solution, this compound maintains potency for approximately 2 months [1].
The concentration-dependent effects of this compound follow a biphasic pattern in HeLa cells. At lower nanomolar concentrations (16.625-250 nM), researchers observe dose-dependent apoptosis without complete microtubule depolymerization [4]. At intermediate concentrations (100 nM), significant growth rate inhibition occurs, potentially through alternative mechanisms beyond microtubule destabilization [2]. At higher concentrations (0.1-1 µg/ml), robust mitotic arrest is achieved through microtubule disruption [3] [1]. Only at millimolar concentrations does this compound induce substantial F-actin structural alterations, demonstrating the interconnectedness of cytoskeletal systems [2].
Day 1: Cell Seeding - Begin by seeding HeLa cells at approximately 2×10⁵ cells per well in a 6-well plate containing complete growth medium (DMEM supplemented with 10% FBS, penicillin, and streptomycin). Incubate the cells for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow proper attachment and progression to logarithmic growth phase [7].
Day 2: Drug Preparation and Application - Prepare this compound working solution by diluting the DMSO stock (typically 1-10 mg/ml) in pre-warmed complete growth medium to achieve a final concentration of 0.1-1 µg/ml (332 nM-3.32 µM). Ensure thorough mixing, as improper dissolution can lead to inconsistent results. Replace the existing medium in the 6-well plates with the this compound-containing medium and return to the incubator [1].
Duration and Monitoring - The treatment duration can vary from 12-48 hours depending on experimental requirements. For gene expression studies, 18 hours treatment with 0.1 µg/ml this compound efficiently arrests HeLa cells in mitotic phase [3]. Monitor mitotic index by examining cell morphology; mitotic cells appear rounded and refractile under phase contrast microscopy. For extended treatments (>24 hours), consider medium refreshment with this compound to maintain drug potency.
Release and Downstream Applications - To release cells from mitotic arrest, carefully aspirate the this compound-containing medium and wash cells twice with sterile PBS to ensure complete drug removal. Add pre-warmed complete growth medium and return to incubator. Cells will synchronously progress through the cell cycle, allowing for timed collection at specific phases for downstream applications such as Western blotting, microarray analysis, or live-cell imaging [7].
Cell Seeding and Staining Preparation - Seed HeLa cells at a density of 1×10⁴ cells per well in a 48-well plate and culture overnight to establish proper attachment. Prepare a dilution series of this compound in complete growth medium covering the range of 16.625-250 nM to establish dose-response relationships. Add CellTox Green dye (or similar membrane integrity dye) directly to the treatment medium at the recommended concentration to enable identification of non-viable cells through fluorescence detection [4].
Live-Cell Imaging and Data Acquisition - Transfer the plate to a live-cell imaging system such as the Celloger Mini Plus installed inside a tissue culture incubator to maintain optimal environmental conditions (37°C, 5% CO₂) throughout the experiment. Program the system to acquire both bright-field and fluorescence images at multiple positions per well at regular intervals (e.g., every hour for 48 hours) to track morphological changes and cell death kinetics without disrupting the culture environment [4].
Quantitative Analysis and Data Interpretation - Use automated analysis software to calculate two key parameters from the acquired images: (1) bright-field confluency, representing the total cell population, and (2) fluorescence coverage, indicating dead cells with compromised membrane integrity. Compute the cell death rate as a percentage using the formula: Cell Death Rate (%) = (Fluorescence Coverage ÷ Bright-Field Confluency) × 100. Plot both confluency and cell death rate over time to visualize temporal dynamics of this compound-induced cytotoxicity [4].
This protocol enables real-time quantification of apoptosis induction, revealing that this compound treatment results in concentration-dependent morphological changes, confluency shrinkage, and increased fluorescence signal in HeLa cells over 48 hours. The method provides significant advantages over endpoint cytotoxicity assays by capturing the dynamic response of cells to treatment and identifying optimal timepoints for further mechanistic analysis.
The This compound shock technique provides a specific approach for studying microtubule stability and dynamics in HeLa cells. This method employs relatively high this compound concentrations for short durations to promote rapid microtubule disassembly while minimizing effects on other cellular processes, offering advantages over cold or calcium treatment methods [5].
Cell Culture and Drug Application - Grow HeLa cells on sterile glass coverslips in complete growth medium until they reach 60-70% confluency. Prepare a 5 µM this compound solution in pre-warmed complete medium from a DMSO stock solution. Replace the existing medium with the this compound-containing medium and incubate for exactly 5 minutes at 37°C. This short exposure to relatively high this compound concentration promotes rapid microtubule depolymerization without inducing complete mitotic arrest [5].
Fixation and Immunofluorescence - Immediately following the 5-minute treatment, aspirate the this compound-containing medium and quickly fix cells with pre-warmed 4% formaldehyde in microtubule-stabilizing buffer for 15-20 minutes at room temperature. Permeabilize cells with 0.5% Triton X-100 for 10 minutes, then process for standard immunofluorescence staining using anti-α-tubulin antibodies to visualize microtubule networks and appropriate fluorescent secondary antibodies [7].
Imaging and Analysis - Image stained cells using high-resolution confocal microscopy with a 60X or 100X 1.4 NA Plan-Apochromatic DIC oil immersion objective. Acquire z-stacks at 0.2 µm thickness to comprehensively capture the microtubule architecture. Compare this compound-treated samples with untreated controls to assess the extent of microtubule depolymerization and identify cell populations with resistant microtubule subpopulations [7].
This protocol is particularly valuable for investigating microtubule stability under various experimental conditions, including expression of microtubule-associated proteins (MAPs), post-translational modifications of tubulin, or effects of signaling pathway modulators. The approach can be combined with live-cell imaging of fluorescently-tagged tubulin to monitor real-time microtubule dynamics following this compound shock and subsequent recovery.
This compound's primary molecular target is the colchicine binding site on β-tubulin, where it binds and inhibits microtubule polymerization, leading to disruption of the mitotic spindle apparatus [8]. This disruption activates the spindle assembly checkpoint, preventing transition from metaphase to anaphase and resulting in mitotic arrest. Prolonged arrest often triggers apoptosis through mitochondrial pathway activation, characterized by caspase activation and PARP cleavage [3] [4].
Beyond these classical microtubule-targeting activities, this compound exhibits concentration-dependent secondary effects. At nanomolar concentrations (100 nM), it significantly inhibits HeLa cell growth through mechanisms that may not involve complete microtubule depolymerization, suggesting alternative cellular targets [2]. Recent evidence indicates this compound can inhibit several cancer-related kinases, including ABL, c-KIT, BRAF, MEK1, MEK2, and MET, expanding its potential mechanisms of action [1]. Additionally, at millimolar concentrations, this compound induces significant alterations in F-actin structure, demonstrating crosstalk between microtubule and actin cytoskeletal networks [2].
Table 2: this compound-induced gene expression changes in HeLa cells after 18 hours treatment
| Functional Category | Number of Genes Altered | Representative Examples | Fold Change Range |
|---|---|---|---|
| Transcription Regulation | 25 | Various transcription factors, co-regulators | 2.0-4.5 |
| Cellular Signaling | 18 | Kinases, phosphatases, adaptor proteins | 2.0-3.8 |
| Cell Cycle Regulation | 5 | Cyclins, checkpoint regulators | 2.2-3.5 |
| Apoptosis-related | 2 | Pro- and anti-apoptotic factors | 2.1-2.8 |
Gene expression profiling using microarray technology reveals that this compound treatment (0.1 µg/ml for 18 hours) induces significant changes in approximately 50 genes in HeLa cells, with minimal 2.0-fold change thresholds. The majority of these differentially expressed genes belong to two functional categories: transcription regulation and cellular signaling pathways [3]. These transcriptional changes likely represent integrated cellular responses to microtubule disruption and subsequent checkpoint activation, potentially contributing to cell fate decisions following mitotic arrest.
Variable Mitotic Arrest Efficiency - Inconsistent synchronization efficiency often results from degraded this compound stock solutions or incomplete dissolution. To prevent this, aliquot stock solutions and avoid multiple freeze-thaw cycles. Confirm drug activity using positive control experiments with known effective concentrations. If efficiency remains low, consider increasing concentration within the 0.1-1 µg/ml range or extending treatment duration to 16-18 hours [1].
Excessive Cell Death During Treatment - High levels of apoptosis during synchronization may indicate overly prolonged exposure or excessively high concentrations. For most applications, treatment should not exceed 24 hours at higher concentrations. If extended treatments are necessary, consider reducing concentration to 0.1 µg/ml and monitoring mitotic index every 2-4 hours after 12 hours of treatment [3] [4].
Incomplete Release from Mitotic Arrest - Inadequate washing can leave residual this compound that continues to affect microtubule dynamics. Implement three PBS washes with 5-minute incubations between washes to ensure complete drug removal. Verify release by monitoring cell spreading and microtubule repolymerization through immunostaining [7].
Inconsistent Results in Cytotoxicity Assays - Fluctuations in cytotoxicity measurements often stem from uneven dye distribution or suboptimal imaging conditions. Ensure thorough mixing of CellTox Green dye in medium and confirm dye stability according to manufacturer recommendations. Include internal controls with known cytotoxic agents to validate assay performance [4].
The utility of this compound extends beyond basic cell biology into cutting-edge genome engineering applications. Recent innovations demonstrate that this compound-mediated cell cycle synchronization can significantly improve the efficiency of CRISPR-mediated knock-in systems, particularly the CRIS-PITCh (Precise Integration into Target Chromosome) system that utilizes the microhomology-mediated end-joining (MMEJ) pathway [6].
In this advanced application, HeLa or CHO-K1 cells are treated with this compound (40-400 ng/ml) for 18-30 hours to synchronize them at G2/M phase, the cell cycle stage most permissive for MMEJ activity. Following synchronization, cells are transfected with CRIS-PITCh vectors and cultured for analysis. Research demonstrates this approach improves CRIS-PITCh-mediated integration efficiency by up to 2.4-fold compared to unsynchronized controls, potentially by enriching cell populations in M phase where MMEJ pathway factors are more active [6].
This methodology can be combined with small molecule inhibitors of competing DNA repair pathways, such as B02 (a Rad51 inhibitor that suppresses homologous recombination), to further bias DNA repair toward MMEJ. However, studies indicate that combinatorial use of this compound with B02 does not produce substantially additive effects beyond either compound alone, suggesting overlapping mechanistic pathways or saturation of synchronization effects [6].
These application notes and protocols provide comprehensive guidelines for utilizing this compound in HeLa cell research across diverse experimental contexts. The concentration-dependent multifunctionality of this compound—ranging from specific microtubule effects at lower concentrations to kinase inhibition and cytoskeletal reorganization at higher concentrations—underscores its versatility as a pharmacological tool in cell biology. The detailed protocols for mitotic synchronization, cytotoxicity assessment, and microtubule depolymerization presented here enable researchers to leverage these effects in their experimental designs.
Recent advances in this compound applications, particularly in improving genome engineering efficiency through cell cycle synchronization, highlight the continuing relevance of this classic microtubule agent in contemporary biomedical research. The quantitative data, troubleshooting guidelines, and mechanistic insights provided in this document will assist researchers in designing robust, reproducible experiments and interpreting results within the appropriate biological context of cytoskeletal dynamics and cell cycle regulation.
Nocodazole is a synthetic benzimidazole derivative that acts as a reversible inhibitor of microtubule polymerization. This property makes it an indispensable tool in cell biology for disrupting mitotic spindle formation, effectively preventing cells from progressing from metaphase into anaphase and leading to mitotic arrest [1] [2]. Beyond its primary mechanism, recent research has identified that this compound also acts as an inhibitor of several cancer-related kinases, including ABL, c-KIT, BRAF, and MEK1/2, suggesting a broader spectrum of biochemical activity [2]. It is typically used for cell cycle synchronization, studying mitotic processes, and investigating intracellular transport mechanisms that depend on microtubule networks [3] [4].
To ensure experimental reproducibility and efficacy, proper preparation and storage of this compound stock solutions are critical. This document provides detailed, step-by-step protocols for stock solution preparation, dilution schemes, and specific experimental applications, supported by structured data tables and workflow visualizations.
This section outlines the standard procedure for creating a concentrated stock solution of this compound using dimethyl sulfoxide (DMSO) as a solvent.
The following diagram summarizes the stock solution preparation process:
This compound is used experimentally across a broad range of working concentrations, typically from 100 nM to 30 µM, depending on the desired cellular effect and the specific cell line [1] [7]. Higher concentrations (e.g., 1-10 µM) are generally used to induce complete microtubule depolymerization, while lower concentrations (e.g., below 100 nM) may be sufficient to alter microtubule dynamics without full depolymerization [2].
To avoid using high concentrations of DMSO in cell culture, a serial dilution strategy is recommended. The table below outlines a standard dilution scheme to achieve a common working concentration of 3.3 µM.
Table 1: Standard Dilution Scheme for a 3.3 µM Working Solution
| Step | Solution | Volume | Diluent | Resulting Concentration | Key Application |
|---|---|---|---|---|---|
| 1 | 33 mM Stock | 3 µL | 97 µL DMSO | 1 mM Intermediate | Primary intermediate stock |
| 2 | 1 mM Intermediate | 33 µL | 10 mL Culture Medium | 3.3 µM Working | Cell treatment [1] |
Alternatively, other suppliers suggest directly reconstituting 10 mg of powder in 10 mL of DMSO to create a 1 mg/mL (~3.3 mM) stock solution, which can then be diluted into culture medium at volumes appropriate to achieve final working concentrations, typically between 0.1 to 1 µg/mL (~0.33 to 3.3 µM) [2].
DMSO is a crucial solvent for hydrophobic compounds like this compound, but its cytotoxic effects must be carefully managed. A 2022 study on rheumatoid arthritis fibroblast-like synoviocytes (FLSs) demonstrated that DMSO concentrations as low as 0.1% can cause significant toxicity (5-12% cell death), while concentrations above 0.5% lead to substantial cell death (≈25%) [8]. The study concluded that DMSO concentrations below 0.05% are considered safe for these sensitive primary cells [8]. As a general rule, 0.1% DMSO is considered safe for most cell lines, and 0.5% is tolerated by many, but primary cells require lower concentrations [6]. It is imperative to include a vehicle control containing an equivalent concentration of DMSO in every experiment to account for any solvent-induced effects.
A primary application of this compound is the synchronization of mammalian cell populations in prometaphase by disrupting the mitotic spindle. The protocol below is adapted from a method used for synchronizing mouse embryonic stem cells (mESCs) [3].
Table 2: Key Resources for Cell Synchronization
| Reagent/Resource | Source | Identifier/Example |
|---|---|---|
| This compound | Sigma | M1404 [3] |
| Cell Lines | - | mESCs, U2OS, HeLa [3] |
| Equipment | - | 75 cm² flasks, inverted microscope, hemocytometer [3] |
The logical flow of the synchronization experiment is visualized below:
For quick reference, the following tables consolidate key quantitative information about this compound.
Table 3: this compound Chemical and Storage Profile
| Parameter | Specification | Reference |
|---|---|---|
| Molecular Weight | 301.3 g/mol | [2] [4] |
| Molecular Formula | C₁₄H₁₁N₃O₃S | [2] [4] |
| CAS Number | 31430-18-9 | [2] [4] |
| Purity | ≥95% to ≥98% | [2] [5] |
| Solubility | 10 mg/mL in DMSO | [1] [2] |
| Stock Stability | 2-3 months at -20°C | [2] [4] |
| Lyophilized Powder Stability | 24 months at room temperature | [2] |
Table 4: Summary of this compound Activity in Various Cell Lines
| Cell Line | Assay Type | Concentration (IC₅₀/GI₅₀) | Incubation Time | Reference |
|---|---|---|---|---|
| L1210 Murine Leukemia | Growth Inhibition | 38 nM | Not Specified | [7] |
| HeLa | Antiproliferative | 0.01 - 0.063 µM | 48 hrs | [7] |
| A549 | Cytotoxicity | 0.0366 µM | 24 hrs | [7] |
| U2OS | Mitotic Arrest (EC₅₀) | 0.05 µM | 72 hrs | [7] |
| PANC1 | Antiproliferative | 0.01 - 0.029 µM | 48 hrs | [7] |
This compound remains a powerful and versatile tool for manipulating and studying the microtubule cytoskeleton and cell cycle. The reliability of experimental results is heavily dependent on the proper preparation and handling of stock solutions, precise dilution to defined working concentrations, and careful control for solvent toxicity. By adhering to the detailed protocols and best practices outlined in this document, researchers can ensure consistent and reproducible outcomes in their experiments.
Cell cycle synchronization is a fundamental technique in cell biology research that enables the study of stage-specific cellular processes by accumulating populations of cells at specific phases of the division cycle. This compound synchronization has emerged as one of the most effective and widely utilized methods for arresting cells in mitosis, particularly valuable for investigating mitotic mechanisms, checkpoint controls, and cell cycle-dependent drug efficacy. This microtubule-depolymerizing agent reversibly interferes with spindle formation, activating the spindle assembly checkpoint and preventing progression beyond prometaphase. The utility of this compound extends across multiple research domains, including cancer biology, drug discovery, and fundamental cell cycle regulation, making optimization of its application crucial for reproducible experimental results.
The significance of this compound in modern cell biology research stems from its reversible mechanism and high efficiency compared to alternative synchronization methods. Unlike genetic synchronization approaches or other chemical treatments that may cause irreversible damage or require complex implementation, this compound treatment provides a straightforward methodology that can be applied to diverse cell types with appropriate optimization. Recent studies continue to refine this compound protocols, emphasizing the importance of concentration gradients, treatment duration, and cell type-specific modifications to maximize synchronization efficiency while minimizing adverse effects on cell viability and subsequent cell cycle progression [1] [2].
This compound exerts its synchronizing effect through specific binding to β-tubulin, thereby preventing polymerization of microtubules into higher-order structures. This disruption of microtubule dynamics has profound consequences for mitotic progression, as microtubules form the essential structural components of the mitotic spindle required for proper chromosome segregation. Upon this compound treatment, cells cannot form bipolar spindles capable of generating proper kinetochore attachments, despite entering mitosis normally and undergoing nuclear envelope breakdown. The absence of microtubule attachment to kinetochores serves as the primary signal for spindle assembly checkpoint (SAC) activation, a surveillance mechanism that prevents metaphase-to-anaphase transition until all chromosomes are properly bi-oriented on the spindle [3].
The molecular cascade initiated by this compound treatment involves the sustained production of "wait anaphase" signals by the SAC, primarily through the Mad2 and BubR1 proteins, which inhibit the anaphase-promoting complex/cyclosome (APC/C). This inhibition prevents the ubiquitin-mediated degradation of securin and cyclin B, thereby maintaining sister chromatid cohesion and the mitotic state indefinitely. It is this checkpoint-mediated arrest that makes this compound such an effective synchronizing agent, as cells accumulate in prometaphase with condensed chromosomes but without organized spindles. Importantly, this arrest is reversible upon drug removal, allowing microtubules to repolymerize and mitotic progression to resume, enabling researchers to study synchronous mitotic exit and cell cycle re-entry [1] [3].
Figure 1: Molecular signaling pathway of this compound-induced mitotic arrest. This compound binding to β-tubulin disrupts microtubule polymerization, preventing spindle formation and proper kinetochore attachments. This activates the spindle assembly checkpoint (SAC), forming the mitotic checkpoint complex (MCC) that inhibits APC/C, preventing securin and cyclin B degradation and blocking metaphase-to-anaphase transition, resulting in mitotic arrest.
Cell seeding and culture: Plate cells at an appropriate density (typically 30-50% confluence) in complete growth medium and allow to adhere and grow for 18-24 hours until they reach 60-70% confluence. Proper seeding density is critical to prevent overcrowding during the synchronization period, which can affect synchronization efficiency and cell viability [1] [2].
This compound treatment: Add this compound from stock solution to achieve a final concentration of 40-100 ng/mL (132-330 nM) in culture medium. The optimal concentration must be determined empirically for each cell type (see Optimization Section). Gently swirl the culture vessel to ensure uniform distribution of the drug. Incubate cells for 12-18 hours at standard culture conditions (37°C, 5% CO₂) [1] [3].
Mitotic shake-off: For adherent cells, gently shake the culture vessel to dislodge mitotic cells, which exhibit rounded morphology and reduced adhesion. Transfer the medium containing mitotic cells to a collection tube. For improved yield, rinse the monolayer gently with fresh medium to collect additional mitotic cells. This enrichment step typically yields a population with >90% mitotic cells [2] [4].
Release from arrest: Centrifuge collected cells at 300 × g for 5 minutes, discard supernatant containing this compound, and wash cell pellet with pre-warmed PBS to remove residual drug. Resuspend cells in fresh complete medium and plate at desired density for subsequent experiments. Cells typically progress synchronously into G1 phase within 1-3 hours after release [1] [2].
Validation of synchronization: Assess synchronization efficiency by analyzing mitotic markers through Western blotting (e.g., cyclin B1, phospho-histone H3), flow cytometry for DNA content, or immunofluorescence microscopy for spindle formation and chromosome alignment. Flow cytometry should show a predominant 4N DNA content peak during arrest, which should shift to 2N as cells exit mitosis and enter G1 phase [5] [6].
Figure 2: Experimental workflow for this compound-mediated cell synchronization. The process begins with cell seeding and incubation until optimal confluence, followed by this compound treatment for 12-18 hours. Mitotic cells are collected via shake-off, washed to remove the drug, released into fresh medium, and synchronization efficiency is validated through appropriate assays.
The efficacy of this compound synchronization exhibits significant concentration dependence and cell type variability, necessitating empirical optimization for each experimental system. Multiple studies have demonstrated that suboptimal concentrations can lead to incomplete synchronization or extended arrest times that compromise cell viability, while excessive concentrations may induce non-specific effects or irreversible damage. For most mammalian cell lines, the effective concentration range falls between 40-100 ng/mL, though certain transformed or primary cells may require adjustments within this range [4] [3].
Treatment duration represents another critical optimization parameter. Shorter incubation periods (6-8 hours) may be sufficient for rapidly dividing cells, while longer treatments (12-18 hours) are typically necessary to accumulate substantial mitotic populations. However, prolonged arrest beyond 18 hours often triggers apoptotic pathways and diminishes post-release viability. The optimal balance between synchronization efficiency and cell health must be determined for each experimental context, particularly when subsequent analyses require high viability or continued cell cycle progression [1] [6].
Table 1: Optimization of this compound concentration for cell synchronization across different cell types
| Cell Type | Optimal Concentration (ng/mL) | Treatment Duration (h) | Synchronization Efficiency (%) | Post-Release Viability (%) | Reference |
|---|---|---|---|---|---|
| HeLa | 40-100 | 12-18 | >90 | >85 | [1] |
| RPE1 | 50-100 | 12-16 | >95 | >90 | [5] |
| Sheep Fibroblasts | 100 | 4-6 | 99.6 | >80 | [4] |
| MCF-10A | 50-150 | 14-18 | >85 | >80 | [7] |
| Primary Lymphocytes | 100-200 | 12-16 | >80 | >75 | [4] |
Table 2: Comparative analysis of synchronization methods and their characteristics
| Method | Target Phase | Efficiency (%) | Reversibility | Technical Complexity | Potential Artifacts |
|---|---|---|---|---|---|
| This compound | M phase | 85-99 | High | Low | SAC activation, microtubule disruption |
| Double Thymidine | G1/S boundary | 70-80 | High | Medium | Replication stress, nucleotide pool imbalance |
| Palbociclib | G1 phase | >95 | Medium | Low | CDK4/6 inhibition, Rb pathway alteration |
| STLC | M phase | 80-90 | High | Low | Eg5 kinesin inhibition, monopolar spindles |
| Serum Starvation | G0 phase | 60-75 | Medium | Low | Growth factor signaling alteration |
For enhanced synchronization specificity or to target different cell cycle phases, researchers often employ combined approaches that integrate this compound with other synchronizing agents. The thymidine-nocodazole block represents one such powerful combination, where cells are first synchronized at the G1/S boundary using a double thymidine block, released into S phase, and then treated with this compound as they enter mitosis. This sequential approach can yield exceptionally pure mitotic populations (>95%) while minimizing the duration of this compound exposure, thereby preserving cell viability [1] [4].
Another effective combination utilizes MG132 with thymidine block to synchronize cells in mitosis. MG132, a proteasome inhibitor, prevents degradation of cyclin B and securin, thereby maintaining the metaphase arrest independently of microtubule inhibition. This approach is particularly valuable when studying mitotic processes without introducing microtubule-disrupting artifacts. The reversibility of MG132 treatment, similar to this compound, allows synchronous release into G1 phase, making it suitable for studying mitotic exit dynamics [1] [2].
Different cell types exhibit varying responses to this compound treatment, necessitating protocol modifications for optimal results. Transformed cell lines such as HeLa typically demonstrate higher tolerance to this compound and achieve excellent synchronization efficiencies at standard concentrations (40-100 ng/mL). In contrast, primary cells and non-transformed lines like RPE1 may require narrower optimization and often benefit from reduced treatment durations to maintain viability and normal cell cycle resumption [5] [6].
Recent research has highlighted that p53 status significantly influences cellular responses to prolonged mitotic arrest induced by this compound. Cells with functional p53 pathways undergo sustained G1 arrest following extended mitotic delays, while p53-deficient cells bypass this checkpoint. This consideration is particularly important when designing experiments to investigate post-mitotic cell cycle progression or when working with genetically modified cell lines [6].
Poor synchronization efficiency: Often results from suboptimal cell density, incorrect this compound concentration, or insufficient treatment duration. Solution: Perform concentration gradient tests (50-400 ng/mL) and time course experiments to identify optimal conditions for your specific cell type [1] [4].
Low viability after release: Typically caused by prolonged arrest periods or excessive this compound concentrations. Solution: Reduce treatment duration to 8-12 hours and ensure thorough washing after mitotic shake-off to remove all traces of this compound [6] [3].
Incomplete cell cycle progression after release: May indicate irreversible mitotic arrest or checkpoint activation. Solution: Verify this compound concentration has been properly optimized and consider using alternative synchronization methods if problems persist [5] [6].
Rigorous quality control measures are essential for validating this compound synchronization experiments. Multiple assessment methods should be employed:
Flow cytometry: Analyze DNA content through propidium iodide staining to quantify the percentage of cells with 4N DNA content during arrest and monitor synchronous progression through subsequent cell cycle phases after release [5] [8].
Mitotic markers: Detect phosphorylation of histone H3 (Ser10) as a specific mitotic marker through Western blotting or immunofluorescence. This modification appears specifically during mitosis and provides a quantitative measure of mitotic index [6] [8].
Morphological examination: Observe cell rounding under phase-contrast microscopy as an initial indicator of mitotic arrest, though this should be complemented with molecular verification methods [1] [2].
Functional assays: Monitor mitotic progression after release through live-cell imaging of fluorescent cell cycle reporters or time-lapse microscopy to verify synchronous division and normal cell cycle re-entry [5] [6].
This compound synchronization has proven invaluable for investigating fundamental mitotic mechanisms, including spindle assembly checkpoint signaling, kinetochore-microtubule interactions, chromosome segregation, and cell cycle control systems. The ability to accumulate large populations of mitotic cells enables biochemical analyses that would otherwise be challenging due to the transient nature of mitosis in asynchronous cultures. Recent research utilizing this compound synchronization has revealed novel insights into the MDM2-p53 timer mechanism that monitors mitotic duration, where prolonged mitosis leads to decreased MDM2 levels and subsequent p53 stabilization, triggering G1 arrest in the subsequent cell cycle [6].
The method also facilitates the study of mitotic kinase and phosphatase regulation, protein degradation during mitotic exit, and cytoskeletal reorganization events. By combining this compound synchronization with modern proteomic, genomic, and live-cell imaging approaches, researchers can dissect the complex temporal sequence of mitotic events with unprecedented resolution. These applications are particularly relevant for understanding the molecular basis of chromosome instability, a hallmark of cancer cells, and for identifying novel therapeutic targets in the mitotic machinery [1] [6].
In pharmaceutical research, this compound synchronization enables precise evaluation of cell cycle-dependent drug efficacy by allowing compound testing on homogeneous cell populations at specific cell cycle stages. This approach reveals how drug mechanisms vary across the cell cycle, informing dosing schedules and combination therapies. For example, drugs targeting DNA replication (e.g., cytarabine) typically show enhanced efficacy against S-phase cells, while microtubule-targeting agents like paclitaxel primarily affect mitotic cells [8].
The synchronization method also supports therapeutic biomarker identification by enabling researchers to correlate drug sensitivity with specific cell cycle positions. Recent studies combining this compound synchronization with multiplexed immunofluorescence have identified presage protein signals that predict drug responses before visible effects manifest. These biomarkers can stratify patient populations and guide personalized treatment approaches based on the cell cycle profiles of tumors [8].
This compound-mediated cell synchronization remains a cornerstone technique in cell biology research, offering a robust, reversible, and highly efficient method for accumulating cells in mitosis. The optimized protocols detailed in these Application Notes provide researchers with a solid foundation for implementing this technique across diverse experimental systems. As with any methodological approach, appropriate optimization for specific cell types and experimental objectives is essential for achieving reliable results.
Future methodological developments will likely focus on integrating this compound synchronization with emerging technologies such as high-content single-cell analysis, spatial proteomics, and live-cell reporters for real-time monitoring of cell cycle transitions. These advances will further enhance our ability to investigate cell cycle-dependent processes with temporal and spatial precision, ultimately deepening our understanding of cell division and its dysregulation in disease states, particularly cancer. The continued refinement and application of this compound synchronization protocols will undoubtedly contribute to fundamental biological discoveries and the development of novel therapeutic strategies targeting the cell cycle.
The Golgi apparatus is a central organelle in eukaryotic cells responsible for protein modification, sorting, and secretion. In mammalian cells, the Golgi complex typically exists as a continuous membrane system located near the nucleus, maintained by an intact microtubule network and associated motor proteins. The use of nocodazole to study Golgi organization has revolutionized our understanding of Golgi dynamics and membrane trafficking. This compound-induced Golgi ministack formation has become a fundamental experimental model for investigating Golgi structure-function relationships, membrane trafficking pathways, and protein sorting mechanisms.
Microtubules play essential roles in maintaining Golgi architecture and facilitating membrane transport. Microtubule depolymerization with this compound (33 µM for 3 hours) induces the transformation of the continuous perinuclear Golgi ribbon into numerous Golgi ministacks that disperse throughout the cytoplasm while remaining functional for membrane trafficking [1] [2]. This reorganization reveals dynamic properties of the Golgi complex and has become an invaluable experimental system for studying various aspects of Golgi biology, from basic structure to sophisticated trafficking mechanisms.
The current understanding of this compound-induced Golgi fragmentation involves two competing models that explain the reorganization process. The "recycling model" proposes that resident Golgi proteins constitutively cycle between the Golgi and endoplasmic reticulum (ER) through retrograde and anterograde transport pathways. According to this model, this compound disrupts microtubule-dependent anterograde transport from ER exit sites to the Golgi, while retrograde transport continues, resulting in the redistribution of Golgi enzymes through an ER intermediate and subsequent formation of dispersed ministacks adjacent to ER exit sites [3] [4].
Key evidence supporting this model comes from studies showing that phospholipase A2 (PLA2) antagonists inhibit this compound-induced ministack formation by interfering with retrograde Golgi-to-ER transport [3]. At higher concentrations (25 µM), these antagonists prevent retrograde transport, while at lower concentrations (5 µM), they permit Golgi-to-ER trafficking but inhibit subsequent ER-to-Golgi transport, causing resident Golgi enzymes to accumulate in the ER [3] [4]. This demonstrates that both retrograde and anterograde trafficking pathways are essential for ministack formation. In contrast, the traditional "fragmentation model" suggests that microtubule depolymerization causes the physical breakdown of the Golgi ribbon into smaller fragments that simply diffuse throughout the cytoplasm without transit through the ER [3].
Table 1: Key Evidence Supporting the Recycling Model for Golgi Ministack Formation
| Experimental Evidence | Experimental System | Key Findings | Implications |
|---|---|---|---|
| PLA2 antagonist inhibition | Clone 9 rat hepatocytes | PLA2 antagonists prevent ministack formation by inhibiting retrograde transport | Supports requirement for ER intermediate in ministack formation |
| Fluorescent protein imaging | Cells expressing Golgi-GFP fusion proteins | Ministacks appear de novo rather than from fragmentation | Contradicts simple fragmentation model |
| Dominant-negative Sar1 studies | Various cell lines | Prolonged ER export blockade redistributes Golgi proteins to ER | Implicates ER-Golgi cycling in ministack maintenance |
| Thermosensitive VSVG-Golgi chimeras | Live-cell imaging | Golgi proteins constitutively cycle to ER at restrictive temperature | Demonstrates physiological Golgi-ER cycling |
Figure 1: Molecular Mechanism of this compound-Induced Golgi Ministack Formation. This diagram illustrates the recycling model where this compound-induced microtubule depolymerization (red) permits continued retrograde transport (green) while inhibiting anterograde transport (red), leading to Golgi protein cycling through an ER intermediate and subsequent ministack formation at ER exit sites. PLA2 antagonists (green) inhibit retrograde transport, blocking this process.
Cell Preparation and Plating
This compound Treatment
Fixation and Immunostaining
Image Acquisition and Analysis
Table 2: Troubleshooting Guide for this compound-Induced Golgi Ministack Formation
| Problem | Potential Cause | Solution |
|---|---|---|
| Incomplete Golgi fragmentation | Insufficient this compound concentration or incubation time | Increase concentration to 33 µM; ensure full 3-hour incubation |
| Cell detachment or toxicity | Excessive this compound concentration or serum starvation | Optimize concentration; ensure proper serum levels in medium |
| Poor antibody staining | Inadequate permeabilization or antibody concentration | Optimize permeabilization; titrate antibodies for optimal signal |
| Ministacks not visible | Over-fixation or inappropriate Golgi markers | Reduce fixation time; validate Golgi markers for cell type |
| High background fluorescence | Inadequate blocking or washing | Increase blocking time; implement more stringent washes |
The GLIM method represents a significant advancement in quantitative analysis of protein localization within Golgi ministacks with approximately 30 nm resolution [5]. This technique leverages the simplified architecture of this compound-induced Golgi ministacks to determine precise intra-Golgi protein positions through computational analysis of fluorescence distribution.
The procedure begins with cells triply labeled for cis-Golgi (GM130), trans-Golgi (GalT-mCherry), and the protein of interest. After this compound treatment and imaging, individual ministacks are identified and subjected to chromatic shift correction using fiduciary markers [5]. The center of fluorescence mass for each marker is calculated with subpixel accuracy, establishing a Golgi axis defined by the vector between cis and trans markers. The localization quotient (LQ) is then computed as LQ = dₓ/d₁, where dₓ is the distance from the cis-Golgi center to the protein of interest center, and d₁ is the distance between cis and trans Golgi markers [5]. This normalized metric enables precise comparison of protein localization across different ministacks and experimental conditions.
The side-averaging approach provides detailed visualization of the cisternal organization within Golgi ministacks [2]. This technique involves identifying side-view Golgi ministack images, computationally transforming and aligning them, and generating averaged images that enhance common structural features while suppressing morphological variations.
The protocol involves transfecting cells with fluorescent Golgi markers, treating with this compound (33 µM, 3 hours), and fixing [2]. After immunostaining, high-resolution images are acquired using super-resolution techniques such as Airyscan microscopy. Side-view ministacks are manually selected, rotated to a common orientation, and aligned using custom macros (available in supplementary materials of original publication) [2]. The averaging of multiple aligned images reveals consistent structural features and protein distribution patterns across the cis-trans axis of Golgi ministacks.
Figure 2: Experimental Workflow for Advanced Golgi Ministack Analysis. This diagram illustrates the integrated pipeline for GLIM analysis and side-averaging methods, from sample preparation through quantitative data output, enabling precise protein localization and structural characterization of Golgi ministacks.
Recent advances in computational image analysis have enabled unbiased quantification of Golgi morphology and dispersal patterns. These approaches provide robust metrics for evaluating Golgi organization under various experimental conditions.
The Golgi-Golgi (GG) distance metric quantifies Golgi scattering by calculating the mean of pairwise distances for all voxels within the segmented Golgi volume [6]. This parameter effectively captures the extent of Golgi fragmentation and dispersal throughout the cytoplasm. The Golgi-centrosome (GC) distance measures the association between Golgi elements and the centrosome by computing the mean distance from each voxel within the Golgi volume to the mother centriole of the nearest centrosome [6]. Additional parameters include Golgi volume and centrosome-centrosome distance (in cells with duplicated centrosomes). These metrics can be computed using custom MATLAB scripts in combination with ImageJ and Imaris software [6].
Advanced computational approaches now enable automated classification of Golgi dispersal patterns using machine learning algorithms [7]. This method begins with automated region of interest (ROI) selection from confocal microscopy images, followed by preprocessing using Otsu thresholding and Watershed segmentation to reduce background noise [7]. Feature extraction captures morphological characteristics including number of objects, area, perimeter, eccentricity, and orientation of Golgi fragments [7].
These extracted features serve as input for machine learning classifiers such as random forest, support vector machines, and k-nearest neighbors to automatically categorize Golgi morphology into distinct classes (e.g., compact vs. dispersed, or specific fragmentation patterns) [7]. This approach provides objective, reproducible classification of Golgi states and enables high-throughput analysis of Golgi morphology across multiple experimental conditions.
Table 3: Quantitative Parameters for Golgi Ministack and Dispersal Analysis
| Parameter | Definition | Measurement Method | Biological Significance |
|---|---|---|---|
| Localization Quotient (LQ) | Normalized position along cis-trans axis: LQ = dₓ/d₁ | GLIM analysis | Precise intra-Golgi protein localization |
| Golgi-Golgi (GG) Distance | Mean pairwise distance between all Golgi voxels | 3D segmentation and distance mapping | Degree of Golgi scattering/fragmentation |
| Golgi-Centrosome (GC) Distance | Mean distance from Golgi voxels to nearest centrosome | 3D segmentation with centrosome reference | Association between Golgi and microtubule organization center |
| Number of Golgi Objects | Count of discrete Golgi elements per cell | Image segmentation and connected components analysis | Extent of Golgi fragmentation |
| Golgi Eccentricity | Deviation from circular shape (0=circle, 1=line) | Morphological analysis of segmented objects | Shape characteristics of Golgi fragments |
This compound-induced Golgi ministacks provide a versatile experimental system for investigating various aspects of membrane trafficking. The ministack model has been particularly valuable for studying the constitutive cycling of resident Golgi proteins through the ER, revealing that these proteins continuously traffic between the Golgi and ER even in untreated cells [3] [4]. This cycling occurs slowly, with some proteins completing the circuit in several hours [3].
The system has also elucidated mechanisms of protein sorting and transport regulation within the secretory pathway. Studies using this compound have demonstrated that different classes of secretory cargoes traverse the Golgi via distinct pathways, with some progressing sequentially from cis to trans cisternae while others may take more direct routes to specific compartments [5]. Additionally, research using this model has shown that entry into the trans-Golgi network for secretion may be signal-dependent rather than constitutive for all cargoes [5].
Golgi ministacks have emerged as important tools for investigating the role of Golgi structure in cellular signaling pathways and disease mechanisms. The dispersal of Golgi elements reflects not only structural reorganization but also functional adaptations in cellular processes. Golgi fragmentation is observed in various pathological conditions, including neurodegenerative diseases such as Alzheimer's disease and cancer [7].
The experimental induction of Golgi ministacks using this compound provides a controlled system for modeling disease-associated Golgi alterations and investigating their functional consequences. This approach has revealed connections between Golgi structure and key signaling pathways, including the demonstration that this compound can decrease oncogenic potential through microtubule-independent mechanisms by stimulating LATS2 expression and inhibiting Wnt signaling [1]. These findings highlight the broader significance of Golgi morphology in cellular physiology beyond its classical role in membrane trafficking.
This compound is a synthetic antineoplastic agent that functions as a potent microtubule-depolymerizing compound through its specific binding to the β-tubulin subunit. First characterized in the 1970s, this compound has become an indispensable research tool in cell biology for investigating microtubule dynamics, cell cycle regulation, and cytoskeletal architecture. With a molecular weight of 301.3 g/mol and the chemical formula C₁₄H₁₁N₃O₃S, this compound exhibits high solubility in DMSO (up to 10 mg/mL) and effectively disrupts microtubule polymerization at working concentrations typically ranging from 0.1 to 1 µg/mL (approximately 0.33-3.3 µM) [1]. The compound is typically supplied as a lyophilized powder that remains stable for 24 months when stored properly at room temperature, protected from light, though reconstituted solutions should be used within 2 months and protected from repeated freeze-thaw cycles to maintain potency [1].
Microtubules are dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers that play crucial roles in maintaining cellular structure, intracellular transport, and chromosome segregation during mitosis. This compound exerts its effects primarily by binding to the colchicine site on β-tubulin, located at the intradimer interface, where it prevents the curved-to-straight conformational transition necessary for microtubule polymerization [2]. This inhibition leads to the disassembly of microtubule networks, resulting in cell cycle arrest at metaphase due to activation of the mitotic checkpoint, making it particularly valuable for studying mitotic processes and cancer cell mechanisms [3]. Beyond its direct effects on microtubule polymerization, recent research has revealed that this compound also functions as an inhibitor of various cancer-related kinases, including ABL, c-KIT, BRAF, MEK1, MEK2, and MET, suggesting additional mechanisms through which it may influence cellular processes [1].
This compound is characterized as a reversible microtubule inhibitor that displays rapid binding kinetics to tubulin, distinguishing it from other colchicine-site binders like colchicine itself which exhibits slower binding kinetics [2]. This rapid binding and reversibility make this compound particularly useful for experimental applications where temporary microtubule disruption is desired, as its effects can be readily reversed by washing out the compound or introducing fresh medium. The molecular mechanism involves this compound binding to the colchicine binding site on β-tubulin, which stabilizes tubulin in a curved conformation that is incompatible with incorporation into the straight protofilaments of microtubules [2]. At high concentrations, this compound induces complete microtubule depolymerization, while at lower concentrations it can alter spindle microtubule dynamics without causing full depolymerization [1].
The structural specificity of this compound's interaction with tubulin has been elucidated through competitive binding studies and structural analyses. The colchicine binding site is mostly buried within the β-tubulin subunit and represents a large interfacial region that can accommodate various ligand classes [2]. Unlike vinca-site binders that induce tubulin aggregation into spiral polymers, colchicine-site binders like this compound primarily prevent the conformational changes required for polymerization, effectively shifting the equilibrium toward soluble tubulin dimers [2]. This mechanism underlies this compound's potency as a mitotic inhibitor, as it disrupts the formation of the mitotic spindle necessary for chromosome segregation.
Table 1: Research Applications of this compound in Experimental Systems
| Application | Typical Concentration | Duration | Key Readouts | Utility in Research |
|---|---|---|---|---|
| Cell Cycle Synchronization | 0.1-1 µg/ml [1] | 12-18 hours [1] | Mitotic index, phospho-histone H3 staining [4] | Produces synchronized cell populations for cell cycle studies |
| Microtubule Depolymerization | 1-10 µM [2] | 30 min - 4 hours | Immunofluorescence of microtubules, tubulin fractionation | Analysis of microtubule-dependent processes |
| Cancer Cell Behavior Studies | 0.1-1 µM [5] | 24-48 hours | Apoptosis markers, cell proliferation assays [5] | Evaluation of anti-mitotic drug effects |
| Drug Screening Assays | 0.5-5 µM [5] | 24-72 hours | Cell viability, mitotic arrest [5] | Positive control for anti-mitotic compound screening |
| Cytoskeletal Signaling Studies | 5-10 µM [6] | 30 min - 2 hours | RhoA activation, stress fiber formation [6] | Investigation of microtubule-actin crosstalk |
Table 2: Comparative Analysis of Microtubule Destabilizing Agents
| Parameter | This compound | Colchicine | Vinblastine | Combretastatin A-4 |
|---|---|---|---|---|
| Binding Site | Colchicine site [2] | Colchicine site [2] | Vinca site [2] | Colchicine site [2] |
| Binding Kinetics | Rapid, reversible [2] | Slow, poorly reversible [2] | Rapid, reversible | Rapid, reversible [2] |
| Typical Working Concentration | 0.1-1 µM | 1-10 µM | 1-100 nM | 0.1-1 µM |
| Primary Research Use | Cell synchronization, microtubule disruption [5] | Inflammation models, microtubule studies | Cancer research, mitotic arrest | Anti-angiogenesis studies, vascular disruption [2] |
| Key Advantages | Reversible, rapid action, well-characterized | Historical reference compound | High potency at low concentrations | Specific vascular targeting |
The cellular microtubule content assay provides a quantitative approach to measure this compound-induced microtubule depolymerization in cultured cells. This protocol utilizes immunoluminescent detection to quantify the remaining polymerized tubulin after drug treatment, offering advantages over qualitative immunofluorescence methods through increased throughput and reproducibility [2].
Protocol Steps:
Key Considerations:
This compound is widely employed for cell cycle synchronization through reversible arrest at metaphase. This protocol describes the use of this compound to generate synchronized cell populations and the quantification of mitotic arrest efficiency through flow cytometric analysis of DNA content and mitotic markers [5].
Protocol Steps:
Key Considerations:
Table 3: Troubleshooting Guide for this compound-Based Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Incomplete Mitotic Arrest | Insufficient drug concentration or duration | Optimize concentration (0.1-1 µg/mL) and duration (12-18 hours) for each cell line [1] |
| Poor Cell Viability After Release | Excessive treatment duration | Reduce treatment time to 12-14 hours; assess apoptosis markers |
| Variable Microtubule Depolymerization | Drug stability issues | Use fresh drug solution stored at -20°C; avoid repeated freeze-thaw cycles [1] |
| Inconsistent Results Between Experiments | Cell density variations | Maintain consistent seeding density and growth conditions |
| High Background in Immunostaining | Inadequate blocking or washing | Optimize blocking conditions (5% BSA); increase wash stringency |
The in vitro tubulin polymerization assay provides a biochemical approach to directly quantify the effects of this compound on microtubule formation using purified tubulin. This spectrophotometric assay monitors the increase in turbidity that occurs as microtubules polymerize, allowing for quantitative comparison of drug potency [2].
Protocol Steps:
Key Considerations:
Microtubule depolymerization by this compound activates the GEF-H1/RhoA signaling pathway, leading to actin stress fiber formation and cellular contraction. This protocol assesses RhoA activation following this compound treatment, providing insight into cytoskeletal cross-talk mechanisms [6].
Protocol Steps:
Key Considerations:
Microtubule depolymerization by this compound triggers multiple signaling cascades that influence cell survival, cytoskeletal organization, and gene expression. The diagram below illustrates the primary signaling pathways activated in response to this compound treatment.
Diagram 1: Signaling pathways activated by this compound-induced microtubule depolymerization
The GEF-H1/RhoA pathway represents a key mechanism linking microtubule integrity to actin cytoskeleton organization. Microtubule depolymerization releases GEF-H1, a RhoA-specific guanine nucleotide exchange factor normally sequestered on microtubules [6]. Freed GEF-H1 activates RhoA, which through its effector ROCK, promotes myosin light chain phosphorylation leading to stress fiber formation and increased cellular contractility [6]. This pathway demonstrates the intricate cross-talk between microtubule and actin networks and explains the contractile phenotype observed in this compound-treated cells.
Concurrently, this compound treatment activates the NF-κB survival pathway through rapid IKK activation, resulting in IκBα phosphorylation, ubiquitination, and degradation [3]. This permits nuclear translocation of NF-κB and transcription of anti-apoptotic genes that promote cell survival during mitotic arrest [3]. This survival signaling counteracts the pro-apoptotic signals generated by sustained activation of the mitotic checkpoint, creating a balance that influences cell fate following this compound treatment. The functional consequence of NF-κB activation becomes critical specifically during mitotic arrest, as inhibition of this pathway significantly increases apoptosis in this compound-arrested cells but not in non-mitotic cells [3].
A systematic approach to studying this compound effects integrates multiple assay types to provide comprehensive insights into its cellular mechanisms. The workflow below outlines a typical experimental progression from initial treatment to specialized applications.
Diagram 2: Experimental workflow for this compound-based research applications
This integrated workflow begins with this compound treatment under conditions optimized for specific experimental goals. For microtubule and morphological analyses, shorter treatments (2-4 hours) at moderate concentrations (1-5 µM) are typically employed, followed by immunofluorescence microscopy to visualize microtubule networks, spindle organization, and protein localization [1]. For cell cycle synchronization, longer treatments (12-16 hours) at lower concentrations (0.1-0.5 µM) produce populations enriched in mitotic cells, enabling subsequent analysis of cell cycle progression or mitotic mechanisms [5]. Biochemical assays may utilize shorter treatment times (30 minutes to 2 hours) to capture early signaling events such as RhoA activation or kinase pathway modulation [6].
The versatility of this compound as a research tool is evident in its applications across multiple research domains. In drug discovery, this compound serves as a positive control for anti-mitotic compound screening, leveraging its well-characterized ability to induce mitotic arrest [5]. In cell biology research, this compound-mediated synchronization enables detailed analysis of cell cycle regulation and progression. In cancer biology, the compound's ability to induce apoptosis following prolonged mitotic arrest provides insights into mechanisms of cell death relevant to cancer therapy [3]. Additionally, this compound's effects on intracellular transport and organelle positioning through microtubule disruption make it valuable for studying cellular trafficking pathways.
Successful application of this compound in research requires careful consideration of multiple experimental parameters. Cell type variability significantly influences this compound sensitivity, with transformed cell lines typically exhibiting greater susceptibility than primary cells. Prior to full-scale experiments, researchers should conduct dose-response and time-course analyses to establish optimal conditions for their specific model system. The reversible nature of this compound binding allows for "wash-out" experiments to study recovery from microtubule depolymerization, but the timing of reversal must be optimized based on the stability of the cellular process under investigation [2].
Several technical challenges commonly arise in this compound-based experiments. Incomplete microtubule depolymerization may result from insufficient drug concentration, inadequate incubation time, or compound degradation. This compound solutions are sensitive to repeated freeze-thaw cycles and should be aliquoted for single-use to maintain potency [1]. Variable synchronization efficiency between experiments often stems from inconsistencies in cell density, drug concentration, or treatment duration. Maintaining meticulous records of passage number, confluence at treatment, and precise drug preparation can improve reproducibility.
Non-specific effects may occur, particularly at higher concentrations or with prolonged exposure. This compound's recently identified activity as a kinase inhibitor should be considered when interpreting results, especially in signaling studies [1]. Appropriate controls, including vehicle-treated samples and complementary genetic approaches, help distinguish microtubule-specific effects from off-target activities. For live-cell imaging applications, researchers should note that this compound's effects on microtubule dynamics occur within minutes, but complete depolymerization of stable microtubule populations may require longer incubations.
This compound is a potent microtubule-depolymerizing agent that binds to β-tubulin and disrupts microtubule polymerization, making it invaluable in cell biology research for synchronizing cell populations. This compound exerts its effects by interfering with mitotic spindle formation during mitosis, which activates the spindle assembly checkpoint (SAC). The SAC prevents the metaphase-to-anaphase transition when it detects unattached kinetochores, thereby arresting cells in prometaphase. This compound is particularly useful for cell synchronization at M-phase, typically used at concentrations ranging from 40-100 ng/mL for 12-18 hours in most mammalian cell lines. [1] [2]
The biological consequence of this compound treatment is a reversible mitotic arrest that allows researchers to obtain highly synchronized cell populations upon release. When cells are treated with this compound, they enter mitosis but cannot form proper metaphase spindles due to microtubule depolymerization. This activates the SAC, causing cells to arrest in prometaphase with condensed chromosomes and a characteristic rounded morphology. It's important to note that prolonged arrest beyond 18-24 hours often triggers apoptosis in many cell lines, making timing critical for successful synchronization and recovery. The reversibility of this arrest upon drug washout enables synchronized progression through the cell cycle, which is essential for studying cell cycle-dependent processes. [1] [3]
The thymidine-nocodazole synchronization method provides highly synchronized mitotic cells suitable for G1 phase and S-phase entry studies. Begin by seeding U2OS cells (or your preferred cell line) at a density of 2 × 10⁶ cells per 100 mm dish in complete DMEM medium supplemented with 10% FBS. Allow cells to attach for 24 hours at 37°C in a humidified 5% CO₂ atmosphere. For the thymidine block, prepare a 200 mM thymidine stock solution by dissolving 145.2 mg thymidine powder in 3 mL H₂O with slight warming if needed, then sterilize through a 0.2 µm filter. Add thymidine to each dish at a final concentration of 2 mM and incubate for 20 hours. This thymidine block arrests cells at the G1/S boundary by inhibiting nucleotide biosynthesis. [4]
After the 20-hour thymidine incubation, carefully remove the thymidine-containing medium and wash cells twice with pre-warmed 1× PBS to completely remove the thymidine. Add 10 mL of complete medium to each dish and incubate for 5 hours to allow synchronized progression through S-phase and G2. Following this release period, add this compound to a final concentration of 50 ng/mL. Prepare this compound from a 5 mg/mL stock solution in DMSO stored at -20°C. Incubate cells with this compound for 10-11 hours to arrest them in early M-phase. During this incubation, mitotic cells become rounded and can be selectively detached. [4]
The critical synchronization step involves the selective detachment of mitotic cells through "mitotic shake-off." Gently shake each plate and pipette the this compound-containing medium to detach rounded mitotic cells. Collect the medium with detached cells into 50 mL sterile tubes, then centrifuge at 300 × g for 5 minutes at room temperature. Wash the cell pellet twice with 1× PBS to ensure complete removal of this compound. It's recommended to use cold PBS or PBS containing this compound during washing to prevent mitotic slippage before processing. Resuspend the mitotic cells gathered from each 100 mm plate in 10 mL of complete medium, saving 2 mL aliquots for the 0-hour time point analysis. Plate the remaining mitotic cells in 6-well plates at 0.2-0.25 × 10⁶ cells per well for subsequent time course experiments. [4]
Table 1: Key Solutions and Reagents for Thy-Noc Synchronization
| Reagent | Concentration | Preparation | Storage |
|---|---|---|---|
| Thymidine stock | 200 mM | 145.2 mg in 3 mL H₂O, filter sterilize | -20°C |
| This compound stock | 5 mg/mL | Dissolve in DMSO | -20°C, protected from light |
| Complete medium | 10% FBS in DMEM | Supplement with glutamine, optional antibiotics | 4°C |
| Working this compound | 50 ng/mL | Dilute from stock in complete medium | Prepare fresh |
After this compound washout and release, collect samples at regular intervals to monitor cell cycle progression. For comprehensive profiling, sample every 1.5 to 3 hours post-release to capture transitions through G1, S, and G2/M phases. At each time point, process cells for both RNA extraction and cell cycle analysis. For RNA extraction, rinse wells with pre-warmed PBS and add 1 mL of RNA isolation reagent (e.g., TRIzol), then transfer the lysate to microcentrifuge tubes for storage at -80°C until processing. For cell cycle analysis by flow cytometry, rinse wells with PBS, detach cells with trypsin-EDTA, and neutralize with complete medium before collecting in separate tubes. [4]
Propidium iodide (PI) staining coupled with flow cytometry is the standard method for assessing DNA content and cell cycle distribution after synchronization. After collecting cells by trypsinization, centrifuge at 300 × g for 5 minutes and resuspend the cell pellet in fixation solution (typically 50-70% ethanol). Fixed cells can be stored at -20°C for several weeks if needed. For analysis, pellet the fixed cells and treat with RNase A to remove RNA that could interfere with DNA staining, then stain with PI solution (typically 50-100 µg/mL) for 30-60 minutes protected from light. Analyze samples using a flow cytometer, collecting at least 10,000 events per sample for statistically robust cell cycle distribution analysis. The resulting DNA histograms allow quantification of the percentage of cells in G1/G0, S, and G2/M phases throughout the time course. [4] [2]
Table 2: Expected Cell Cycle Distribution After this compound Release
| Time Post-Release | G1/G0 Phase | S Phase | G2/M Phase | Key Events |
|---|---|---|---|---|
| 0 hours | <5% | <5% | >90% | Mitotic arrest |
| 1-3 hours | 10-30% | 5-15% | 60-80% | Mitotic exit |
| 4-6 hours | 40-60% | 20-30% | 10-20% | G1 entry |
| 8-12 hours | 30-50% | 40-60% | 5-15% | S phase entry |
| 16-20 hours | 40-60% | 20-40% | 10-20% | Second cycle G1 |
The this compound synchronization and release system is particularly valuable for investigating cell cycle-regulated gene expression. The synchronized progression through the cell cycle enables researchers to distinguish periodic expression patterns from constitutive ones. This approach has been successfully used to characterize the transcriptional profiles of E2F family members and other cell cycle-dependent genes. When combined with drug treatments, this method helps discriminate genes that are directly responsive to genotoxic agents from those whose expression changes are secondary to cell cycle perturbations. For example, studying gene expression after mitomycin C treatment in synchronized cells revealed specific responses to DNA damage beyond cell cycle effects. The dual synchronization protocol using both hydroxyurea (S-phase arrest) and this compound (M-phase arrest) provides complementary information for confidently identifying cell cycle-regulated genes. [4]
This compound synchronization has important applications in cancer research and drug development, particularly for understanding the mechanisms of anticancer therapies. Studies have demonstrated that pretreatment with ionizing radiation can paradoxically protect certain malignant B-lymphocyte cell lines from this compound-induced apoptosis. Specifically, U698 and Daudi cells with defects in TP53 pathways showed reduced apoptosis when treated with this compound following X-ray irradiation, suggesting that G2 arrest prevents cells from entering mitosis where they would be vulnerable to microtubule inhibitors. This protective effect was reversed by caffeine, which abrogated the G2 arrest and restored this compound sensitivity. These findings illustrate how this compound synchronization and release protocols can reveal complex interactions between different classes of anticancer agents, potentially informing combination therapy strategies. [5]
Several technical challenges may arise during this compound synchronization experiments. Poor mitotic index after shake-off typically indicates suboptimal this compound concentration or incubation time, which should be optimized for each cell line. If cells show premature mitotic exit during processing, ensure cold PBS is used during washes and minimize processing time. For low cell viability after release, reduce the duration of this compound treatment and ensure complete drug removal during wash steps. Some cell lines, particularly certain breast cancer lines classified as "type B cells," may exhibit atypical responses to this compound, including p21-associated G1 and G2 arrest rather than mitotic arrest at higher drug concentrations (1 µM). In such cases, testing lower this compound concentrations (100 nM) may restore the expected mitotic arrest. [2]
While the thymidine-nocodazole double block provides excellent synchronization, researchers may consider alternative approaches depending on experimental needs. Hydroxyurea synchronization (2 mM for 16-18 hours) arrests cells at the G1/S boundary and provides synchronized S-phase entry upon release, which is useful for studying DNA replication. Serum starvation (0.1% FBS for 48-72 hours) can synchronize non-transformed cells in G0, though this method is less effective for transformed cell lines. Each synchronization method has distinct advantages: hydroxyurea provides robust S-phase synchronization, while this compound offers the highest synchronization efficiency for M-phase. The choice of method should align with the specific cell cycle phase of interest for the experimental question. [4]
The this compound arrest and reversal protocol represents a powerful tool for obtaining synchronized cell populations, enabling precise investigation of cell cycle progression, gene expression regulation, and drug mechanisms. The thymidine-nocodazole double block method detailed in this application note typically yields synchronization efficiencies exceeding 90%, providing a robust platform for cell cycle studies. When properly optimized for specific cell lines and experimental conditions, this approach can reveal dynamic biological processes that are obscured in asynchronous populations. As research continues to uncover the complexity of cell cycle regulation, synchronized systems remain essential for dissecting temporal relationships in cellular signaling networks, drug responses, and transcriptional programs.
This compound promotes cell death by inhibiting microtubule polymerization, which disrupts mitotic spindle formation and activates the Spindle Assembly Checkpoint (SAC). This arrests cells in mitosis [1] [2].
Prolonged mitotic arrest from this compound treatment typically initiates apoptosis via the mitochondrial (intrinsic) pathway. The hallmark is Mitochondrial Outer Membrane Permeabilization (MOMP), which releases cytochrome c and activates caspases [2].
Cell fate depends on two competing pathways during arrest [2]:
Cells undergo mitotic catastrophe if they slip into G1 with severe mitotic defects or unrepaired DNA damage, often leading to delayed apoptosis [2] [3].
The relationship between these pathways is summarized below:
This protocol is commonly used to synchronize cells in M-phase and study subsequent cell death [4].
Workflow Overview
Key Reagents and Equipment
Procedure Details
Here are solutions to frequently encountered problems when using this compound:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Incomplete synchronization | Incorrect concentration/duration; resistant cell line | Optimize concentration (try up to 100 ng/mL) and duration (up to 18 hrs); confirm efficacy via mitotic index count [1] [2] |
| Excessive cell death during arrest | Cell type-specific sensitivity; concentration too high | Titrate to lower this compound concentration; reduce treatment time; try alternative less-sensitive cell line [2] |
| High rate of mitotic slippage | Cell type with rapid Cyclin B1 degradation | Use longer treatment; combine with protease inhibitors (e.g., MG132) to delay slippage [2] |
| Unexpected toxicity in controls | DMSO vehicle toxicity; contaminated stock | Ensure DMSO concentration is ≤0.1%; prepare fresh this compound stock solutions [5] |
| Variable results between assays | Inconsistent washing/drug removal | Standardize wash protocol; use pre-warmed PBS and medium [4] |
Q1: What is the difference between cell death during mitotic arrest and after mitotic slippage? A1: The death pathway (mitochondrial apoptosis) is often the same, but the timing and context differ. Death during arrest is triggered by sustained SAC signaling. Death after slippage is often a consequence of mitotic catastrophe, where cells with unsegregated chromosomes or DNA damage are eliminated in the subsequent G1 phase [2] [3].
Q2: Why do some cell types die in mitosis while others undergo slippage? A2: This is primarily due to innate cell-type variation in the competing rates of two processes: the slow initiation of apoptosis versus the gradual degradation of cyclin B1. Whichever process completes first dictates the cell's fate [2].
Q3: Can this compound be combined with other treatments to enhance cell death? A3: Yes, this compound can have synergistic effects. For example, combining this compound with high-LET radiation enhanced cell death in HeLa cells via mitotic catastrophe and apoptosis [3]. Research also explores its interaction with DNA damage response pathways [4].
The effective concentration of this compound varies significantly across cell types and desired outcomes (e.g., mitotic arrest vs. synchronization). The table below summarizes data from recent research.
| Cell Type / Line | Recommended Concentration | Treatment Duration | Primary Observed Effect | Key Findings / Notes |
|---|---|---|---|---|
| Human Pluripotent Stem Cells (hPSCs) [1] | Low dose (10x lower than conventional) | 16 hours | G2/M phase arrest (>80-90% cells) | Efficient synchronization; maintained pluripotency and normal karyotype; cells recovered and progressed synchronously after release [1]. |
| Breast Cancer Cell Lines (Type A) [2] | 1 µM | 18-24 hours | Mitotic arrest | Cells such as MCF-7 and MDA-MB-231 arrested in mitosis as expected. A "microtubule integrity checkpoint" is proposed [2]. |
| Breast Cancer Cell Lines (Type B) & some HMECs [2] | 100 nM | 18-24 hours | Mitotic arrest | Low concentration that does not fully depolymerize microtubules. |
| 1 µM | 18-24 hours | p53-independent G1 and G2 arrest | Higher concentration that depolymerizes microtubules, preventing cells from entering mitosis [2]. | |
| Normal Human Fibroblasts (WI-38t) [3] | Not specified (cytotoxic level) | 3 days | Lethal mitotic arrest | Used in protection assays; pre-treatment with nutlin-3a induced G1/G2 arrest and protected cells from this compound toxicity [3]. |
| Drosophila Nephrocytes [4] | 1 mM | 6 hours | Microtubule depolymerization | Used for immunostaining; cell viability confirmed via washout and microtubule reformation assay [4]. |
| Nicotiana sylvestris (Plant) Control Line [5] | 0.1 µM - 500 µM | 24 hours | Apoptosis with DNA fragmentation | Induced dose-dependent mitotic disturbances and apoptosis. Lower concentrations (0.1-10 µM) caused DNA fragmentation in mitotic cells [5]. |
A common application of this compound is to synchronize cells at the G2/M phase of the cell cycle. The diagram below outlines a general protocol, optimized for human pluripotent stem cells (hPSCs) but adaptable to other lines [1].
For hPSCs, this method has been shown to produce over 80% of cells in G2/M, which then move homogeneously through the cell cycle after release [1].
Here are answers to specific FAQs that might arise during experiments.
Q1: My cells are not arresting in mitosis after this compound treatment. What could be wrong?
Q2: I observe excessive cell death after this compound treatment. How can I prevent this?
Q3: The synchronization efficiency is low. How can I improve it?
Q4: Are the effects of this compound reversible?
Here is a summary of common problems and their solutions to help you achieve effective cell cycle arrest at G2/M.
| Problem & Phenotype | Potential Causes | Recommended Solutions & Optimization |
|---|
| Poor G2/M Enrichment Low mitotic index after treatment. | • Incorrect concentration or duration. • Cell line-specific differences in sensitivity. • Inefficient mitotic shake-off. | • Optimize dosage & timing: Test 40-100 ng/mL for 12-18 hours [1]. • Validate with FACS: Confirm DNA content with flow cytometry. • Improve shake-off: Perform mitotic shake-off post-treatment to disludge rounded-up cells [1]. | | Low Cell Viability High cell death after release. | • Prolonged mitotic arrest leading to cell death. • Toxicity from excessive this compound concentration. | • Shorten exposure: Do not extend treatment beyond necessary duration (e.g., 18 hours) [1]. • Titrate concentration: Find the minimum effective dose for your cell line. | | Inconsistent Results High variability between experiments. | • Inconsistent culture conditions (e.g., serum, confluency). • Lack of proper pre-synchronization. | • Standardize conditions: Use consistent cell passage number and seeding density. • Pre-synchronize: Use serum starvation (G0) or double thymidine block (G1/S) before this compound [1]. |
This is a general workflow for arresting adherent cells in mitosis.
Research shows that protocol efficacy varies by cell line. The workflow below, based on a 2025 study, outlines a targeted approach for MCF7 and T47D breast cancer cells [1].
Key Steps Explained:
Q1: What is the mechanism of action of this compound? this compound is a synthetic compound that binds to β-tubulin, inhibiting its polymerization into microtubules. This disrupts the formation of the mitotic spindle, preventing chromosomes from aligning and segregating, thereby arresting cells in prometaphase/metaphase [2].
Q2: Why is my cell viability low after this compound treatment? Prolonged arrest in mitosis can trigger apoptotic pathways. To improve viability:
Q3: How can I validate that my synchronization was successful?
The following table summarizes the core strategies identified in the literature for protecting cells from nocodazole-induced death.
| Protective Strategy | Key Mechanistic Insight | Experimental Context (Cell Type) | Efficacy / Outcome | Citations |
|---|---|---|---|---|
| Inducing a Protective G1/G2 Arrest | Transiently arresting the cell cycle in G1/G2 prevents cells from entering a fatal mitotic arrest. | Normal human fibroblasts (WI-38t), retinal pigment epithelial (RPE), and kidney epithelial (NKE) cells. | Complete long-term protection; cells recovered and proliferated after this compound removal. [1] | |
| p53 Activation (e.g., with Nutlin-3a) | Activates wild-type p53, leading to p21 expression and cell cycle arrest. Selectively protects normal (p53 wt) over cancerous (p53 mutant) cells. | Paired cell lines with and without wild-type p53. | Selective and potent protection of p53 wild-type cells; effect is reversible. [1] | |
| mTOR Inhibition & Metabolic Modulation (e.g., Rapamycin + Metformin) | Inhibits the nutrient-sensing mTOR pathway, potentiating G1/G2 arrest and mimicking a fasting-like state that protects normal cells. | Normal human fibroblasts (WI-38t) and retinal pigment epithelial (RPE) cells. | 2-3 fold protection in normal cells; also cytotoxic to some cancer cells, widening the therapeutic window. [1] | |
| FOXO3 Activation | Induces a p27-mediated G1 cell cycle arrest, reducing cellular iron and H2O2, thereby protecting from ferroptosis. | Untransformed human retinal pigment epithelial cells (hTERT-RPE-1). | Significant reduction in ferroptosis induced by agents like RSL3 and erastin. [2] |
Here are the methodologies for the two primary protective strategies.
This protocol is designed to selectively protect normal cells with wild-type p53 [1].
Pre-treatment with Protective Agent:
Co-treatment with this compound:
Wash-Out and Recovery Assessment:
This strategy uses clinically approved drugs to protect normal cells [1].
Pre-treatment with Protective Combination:
Co-treatment with this compound:
Wash-Out and Viability Assay:
The visual below illustrates how these protective strategies work at a molecular level to prevent cells from undergoing this compound-induced apoptosis.
Before switching compounds, it's helpful to understand potential reasons for this compound's apparent ineffectiveness and possible solutions.
| Potential Issue | Description & Troubleshooting Steps |
|---|
| Insufficient Concentration or Exposure Time | this compound's effects are concentration-dependent. Low nanomolar concentrations inhibit cell growth, while micromolar concentrations are typically needed for microtubule depolymerization [1].
If troubleshooting does not resolve the issue, several compounds can serve as alternatives. The table below summarizes key options.
| Compound Name | Primary Mechanism of Action | Example Effective Concentration | Key Characteristics & Considerations |
|---|---|---|---|
| Colchicine | Binds to tubulin, inhibiting microtubule polymerization; site overlaps with this compound [3]. | ~100 µM (in plant anther imaging) [4]. | Natural alkaloid; historically one of the first microtubule inhibitors discovered. |
| Podophyllotoxin | Microtubule polymerization inhibitor [5]. | 0.1 µg/mL (in bovine lymphocytes) [5]. | - |
| Vinblastine | Microtubule polymerization inhibitor [5]. | 0.1 µg/mL (in bovine lymphocytes) [5]. | - |
| Griseofulvin | Microtubule depolymerization inhibitor [5]. | 0.1 µg/mL (in bovine lymphocytes) [5]. | Produced by fungus Penicillium griseofulvum; can yield longer chromosomes than colcemid [5]. |
| Combretastatin A-4 | Microtubule polymerization inhibitor [5]. | 0.1 µg/mL (in bovine lymphocytes) [5]. | - |
| Paclitaxel (Taxol) | Binds to microtubules, stabilizing them and preventing depolymerization [3]. | Varies by cell type and assay. | Opposite mechanism to this compound; arrests cell cycle by activating spindle assembly checkpoint [3]. |
| Org 9935 | Microtubule polymerization inhibitor [5]. | 0.1 µg/mL (in bovine lymphocytes) [5]. | Can yield longer, more uniform chromosomes than colcemid and other tested compounds [5]. |
Selecting the right alternative depends heavily on your experimental goals. The decision pathway below can help guide your choice.
This protocol uses this compound to synchronize cells at the G2/M phase, which can be useful for improving the efficiency of genetic engineering techniques like CRIS-PITCh [2].
Step 1: Cell Culture and Transfection
Step 2: this compound Treatment
Step 3: Post-Treatment Analysis
1. What is the typical working concentration range for nocodazole? The standard working concentration range for this compound is typically between 100 nM and 30 µM [1]. However, the optimal concentration must be determined empirically for your specific cell type and application, as different cells respond differently [2].
2. How do I prepare a stock solution of this compound? A common method is to prepare a high-concentration stock solution in DMSO for storage and subsequent dilution in cell culture medium [1].
3. Why is it necessary to optimize the this compound concentration for my experiment? Not all cell types respond equally to a given concentration of chemical synchronizing agents like this compound [2]. Using a sub-optimal concentration can lead to:
4. What are common issues if my mitotic shake-off yield is low?
The table below summarizes key information and protocols from the literature for different experimental aims.
| Experimental Aim | Reported Working Concentration | Incubation Time | Key Considerations & Cell Type | Source Protocol |
|---|---|---|---|---|
| General Microtubule Disruption | 100 nM – 30 µM [1] | Varies (hours) | Broad working range; requires empirical optimization for specific cell lines. | [1] |
| Cell Synchronization (G2/M arrest) | Must be optimized [2] | ~10-11 hours [3] | Used after a thymidine block; concentration is cell line-dependent. HeLa, U2OS. | Thymidine-Nocodazole Block [3] |
| Inhibiting Tubulin Polymerization (In vitro) | Varies by assay | ~1-2 hours | Used in biochemical tubulin polymerization assays to establish inhibition curves. | In Vitro Tubulin Assay [4] |
This protocol is highly effective for obtaining a population of cells synchronized at the G2/M boundary [3]. The workflow is as follows:
Procedure:
Since cell lines respond differently, this optimization protocol is crucial for achieving high synchronization efficiency [2].
Procedure:
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low mitotic yield after shake-off | Concentration too low; Incubation time too short; Harsh detachment. | Optimize this compound concentration; Extend incubation time (do not exceed 16h); Ensure gentle shaking/pipetting. |
| High cell death/toxicity | Concentration too high; Over-incubation. | Titrate to find lower effective concentration; Shorten drug exposure time. |
| Poor synchronization after release | Inefficient block; Drug not properly washed out. | Confirm optimization of concentration/timing; Ensure thorough washing after shake-off. |
| Inconsistent results between experiments | Variations in stock solution age/preparation; Cell passage number/confluence. | Use fresh aliquots of stock solution; Use low-passage, log-phase cells; Standardize seeding density. |
The table below summarizes key experimental parameters from a recent study using CHO-K1 cells [1]:
| Parameter | Details / Value |
|---|---|
| Cell Line Used | CHO-K1 cells |
| Tested Concentrations | 40, 100, 200, 300, and 400 ng/mL |
| Tested Treatment Durations | 18, 24, and 30 hours |
| Objective | G2/M phase cell cycle synchronization |
| Key Consideration | Treatment duration and concentration must be optimized to balance synchronization efficiency (∼45% arrest at G2/M) with cell viability. |
This protocol outlines the key stages for performing a cell viability assay following nocodazole treatment, incorporating the parameters from the research [1] [2].
Cell Seeding and Culture
This compound Treatment
Cell Viability Assessment (MTT Assay)
The following diagram illustrates the experimental workflow and the primary mechanism by which this compound induces cell cycle arrest, which is the basis for its use in synchronization.
To achieve high synchronization efficiency, specific protocols must be followed. Here are detailed methodologies for both the double thymidine block and the nocodazole block (often combined with thymidine).
This protocol uses two successive blocks to efficiently accumulate cells at the G1/S boundary.
After release, cells can be collected at various time points (e.g., 0, 2, 6, 8 hours) to obtain populations enriched in S, G2, and M phases [1].
This combined method is highly effective for obtaining a pure M-phase population through mitotic shake-off.
This method is considered robust for studying transcriptional profiles and M-phase-specific events [2].
The synchronization efficiency can differ markedly depending on the cell line used. A 2025 reappraisal study on breast cancer cell lines provided clear evidence for this cell-type-specific response [4] [5].
| Cell Line | Synchronization Method | Efficiency / Key Finding |
|---|---|---|
| MCF7 | Hormone withdrawal (in CD-FBS media) | Effective synchronization at G0/G1 phase [4] [5]. |
| MCF7 | CD-FBS + E2 (estrogen) supplementation | Enriched population in S phase [4] [5]. |
| MCF7 | CD-FBS + E2 + this compound & Shake-off | Augmented population in G2/M phase [4] [5]. |
| T47D | Double Thymidine Block + this compound/Shake-off | More effective for enriching S and G2/M phases than hormone withdrawal in this cell line [4] [5]. |
| Feature | Nocodazole | Colchicine |
|---|---|---|
| Target Site | Colchicine binding site on β-tubulin [1] [2] [3] | Colchicine binding site on β-tubulin [1] [4] [2] |
| Primary Effect | Inhibits microtubule polymerization (microtubule-destabilizing agent) [2] [3] | Inhibits microtubule polymerization (microtubule-destabilizing agent) [4] [2] |
| Binding Kinetics | Rapidly reversible; fast on/off rates [2] | Slow-binding and slow-reversible [2] |
| Key Research Uses | Cell cycle synchronization (reversible mitotic arrest) [3]; studying dynamic cellular processes [2] | Study of slow, long-term microtubule disruption; treatment of non-neoplastic diseases like gout [4] [2] |
| Cellular Outcome | Disrupts microtubule dynamics, prevents mitosis, induces apoptosis [3] | Suppresses microtubule dynamics, leads to cell cycle arrest and apoptosis [4] |
| Reversibility | Effects are readily reversible upon washout [2] [3] | Effects are poorly reversible [2] |
Understanding how these inhibitors work and how to use them in experiments is crucial for obtaining reliable results.
Both compounds bind to the colchicine site on β-tubulin, an interface region between the α and β-tubulin subunits [1]. By binding to this site, they prevent the curved-to-straight conformational change in the tubulin dimer that is necessary for polymerization, thereby inhibiting microtubule assembly and disrupting the normal dynamics of the cellular microtubule network [2].
A common downstream effect of this disruption is the activation of the spindle assembly checkpoint, which arrests the cell cycle at the G2/M phase [5] [4]. Prolonged mitotic arrest typically leads to apoptosis (programmed cell death) [4] [3]. The following diagram illustrates this cellular pathway.
Here are outlines of standard experimental workflows for studying these inhibitors, based on published methodologies [2].
In Vitro Tubulin Polymerization Assay This assay directly measures a compound's effect on purified tubulin.
Cell-Based Microtubule Content Assay This quantitative immunoluminescent assay bridges the gap between in vitro tubulin tests and cell viability assays [2].
The table below summarizes key comparative data from available scientific studies.
| Compound | Relative Binding Affinity (Docking Score) | Binding Site | Key Interacting Residues/Features | Effect on Tubulin Polymerization |
|---|---|---|---|---|
| Nocodazole | Reference compound (in study) [1] | Colchicine Binding Site (Zones 2 & 3) [2] | Binds deeper in β-tubulin core (zones 2 & 3); planar structure [2] | Microtubule Destabilizing Agent [3] |
| Mebendazole | Lower than this compound, Flubendazole, and Oxfendazole [1] | Colchicine Binding Site [2] [3] | Similar binding mode to Flubendazole; carbamate moiety important [1] | Microtubule Destabilizing Agent [3] |
| Flubendazole | Highest among tested benzimidazoles [1] | Colchicine Binding Site [1] | Efficient hydrogen bonding; similar electron density (HOMO) to this compound [1] | Information Missing |
A 2021 molecular docking study ranked the binding affinities of several benzimidazole drugs towards the colchicine binding site. The order was Flubendazole > Oxfendazole > this compound > Mebendazole > Albendazole and others [1]. This suggests that in this computational model, this compound has a higher predicted binding affinity than mebendazole.
Structurally, both drugs bind to the colchicine binding site, but this compound is described as a more planar molecule that binds deeper in the β-tubulin core, interacting with zones 2 and 3 [2]. The binding of mebendazole and the higher-affinity flubendazole is efficient due to specific interactions, such as those involving the carbamate group [1].
Both this compound and mebendazole function as microtubule-destabilizing agents [3]. They inhibit the polymerization of tubulin into microtubules, which disrupts cellular processes like mitosis and intracellular transport.
Research into drug repurposing, particularly for mebendazole, has revealed that its anticancer effects may extend beyond simple tubulin disruption. Studies indicate it can also:
To generate the type of data discussed, researchers use several standard assays. Here are the methodologies for two key experiments:
1. Molecular Docking for Binding Affinity This computational method predicts how a small molecule (like a drug) binds to a protein target (like tubulin).
2. Tubulin Polymerization Assay *In Vitro* This economical and conventional lab assay determines a drug's direct effect on tubulin polymerization.
The following diagram illustrates the logical workflow of the in vitro tubulin polymerization assay:
Experimental Workflow for Tubulin Polymerization Assay
When evaluating the data, please keep the following in mind:
The thymidine-nocodazole (Thy-Noc) block is a common method for synchronizing cells in early mitosis [1]. Below is the workflow and detailed methodology.
Detailed Protocol Steps [1]:
When validating this method, it is crucial to be aware of its limitations and optimization points.
| Aspect | Consideration & Experimental Impact |
|---|---|
| Synchronization Window | Cells can only be arrested in mitosis for ~7 hours at 0.4-4.0 μg/mL; prolonged arrest leads to polyploidization [2]. |
| Optimal Use Case | Most effective for resynchronizing presynchronized populations (e.g., selected G1 or G1/S cells) [2]. |
| Critical Step | The "mitotic shake-off" must be performed gently. Using cold PBS or PBS with this compound during washing is recommended to prevent "mitotic slippage" [1]. |
| Validation Metric | Successful synchronization is measured by a sharp peak in the 4N (G2/M) DNA population in a DNA content histogram from flow cytometry post-shake-off [1]. |
The table below outlines general-purpose flow cytometers suitable for cell cycle analysis. Please consult manufacturers for detailed application notes on synchronization validation.
| Instrument Model | Key Features for Cell Cycle Analysis | Laser & Color Capability |
|---|---|---|
| BD FACSAria III [3] | High-sensitivity cuvette flow cell; Patented octagon and trigon detection. | Up to 5 lasers and 20 detectors (up to 18 colors). |
| Cytek Guava easyCyte [4] | Microcapillary fluidics; Absolute cell counting without beads; Benchtop size. | Up to 3 lasers and 14 parameters. |
| Beckman Coulter CytoFLEX [5] | Superior sensitivity; Semiconductor-based APD detection; Violet side scatter for nanoparticles. | Up to 3 lasers and 13 channels (configurable up to 6 lasers and 21 colors on LX model). |
To build a comprehensive and objective comparison guide, you could:
The table below summarizes the binding affinities and experimental activity data for various nocodazole analogues and related compounds from recent research.
| Compound Name | Binding Affinity / Interaction Energy (kcal/mol) | Inhibition of Tubulin Polymerization IC₅₀ (μM) | Cytotoxicity (A549 Cell Line) IC₅₀ (μM) |
|---|---|---|---|
| Flubendazole | Highest binding affinity [1] | Information missing | Information missing |
| Oxfendazole | > this compound [1] | Information missing | Information missing |
| This compound (NZO) | Reference compound [1] | Information missing | Information missing |
| Mebendazole | < this compound [1] | Information missing | Information missing |
| Albendazole | < Mebendazole [1] | Information missing | Information missing |
| Hybrid Analogue 1 | Information missing | 1.6 ± 0.1 [2] | 12 ± 1.35 [2] |
| Hybrid Analogue 2 | Information missing | 2.2 ± 0.2 [2] | >100 [2] |
| Hybrid Analogue 3 | Information missing | >20 (Inactive) [2] | >100 [2] |
| Hybrid Analogue 4 | Information missing | 2.0 ± 0.1 [2] | 6 ± 2.8 [2] |
| Compound (8) | -129.80 (Site 1), -134.29 (Site 2) [3] | Information missing | GI₅₀ = 14.7 μM [3] |
To interpret this data, understanding the underlying experimental methods is crucial.
Molecular Docking (Computational Binding Study)
Tubulin Polymerization Assay
Cytotoxicity Assay (e.g., Against A549 Lung Cancer Cells)
The relationship between computational studies, experimental validation, and the biological mechanism of these compounds can be visualized in the following workflow.
The mechanism by which successful analogues exert their effect is detailed in the following pathway.
The efficiency of nocodazole synchronization varies significantly depending on the cell type and the specific protocol used. The table below summarizes key performance data from recent studies.
| Cell Type | Reported Efficiency (G2/M Enrichment) | Key Protocol Details | Citation |
|---|---|---|---|
| Human Pluripotent Stem Cells (hPSCs) | >90% (with release profile) | 16-hour treatment with a low, optimized dose (lower than for somatic cells). | [1] |
| Sheep Skin Fibroblasts | ~99.6% (with mitotic shake-off) | Combined double thymidine block (2 mM) followed by 100 ng/mL this compound. | [2] |
| HEK293T & U2OS Cells | Used for genomic studies; specific efficiency not quantified in sources. | Often used in a double block protocol (Thymidine-Nocodazole). | [3] [4] |
| BEL-A Erythroid Cells | No increase in HDR editing efficiency. | 18-hour treatment prior to transfection; reduced cell viability. | [5] |
Here are two common and highly effective methodological approaches for synchronizing cells at the G2/M phase using this compound.
This protocol, optimized for human pluripotent stem cells, uses a single this compound treatment [1].
This combined protocol, used in sheep fibroblasts and U2OS cells, yields a very high percentage of mitotic cells [2] [4].
To ensure successful synchronization and accurate data interpretation, keep the following points in mind:
The table below summarizes the binding affinities and primary mechanisms of action for nocodazole and several of its analogues, based on a molecular docking study [1] [2].
| Compound Name | Binding Affinity Order (Relative to this compound) | Primary Mechanism of Action (Experimental Evidence) |
|---|---|---|
| Flubendazole | Highest affinity (greater than this compound) [1] [2] | Tubulin polymerization inhibitor; binds to colchicine binding site (Molecular docking, DFT calculations) [1] [3]. |
| Oxfendazole | Higher affinity (greater than this compound) [1] [2] | Tubulin polymerization inhibitor; binds to colchicine binding site (Molecular docking) [1] [3]. |
| This compound | Reference compound (medium affinity) [1] [2] | Microtubule-destabilizing agent; depolymerizes microtubules, arrests cell cycle at G2/M phase [3] [4]. |
| Mebendazole | Slightly lower affinity than this compound [1] [2] | Tubulin depolymerization agent; antiangiogenic effect via VEGFR2 inhibition (Docking, in vitro assays) [3]. |
| Albendazole | Medium affinity (lower than Mebendazole) [1] [2] | Microtubule-destabilizing agent [5]. |
| Oxibendazole | Lower affinity [1] [2] | Binds to colchicine binding site (Molecular docking) [1]. |
| Fenbendazole | Lower affinity [1] [2] | Binds to colchicine binding site (Molecular docking) [1]. |
| Ciclobendazole | Lower affinity [1] [2] | Information not specified in search results. |
| Thiabendazole | Low affinity [1] [2] | Lower anti-parasitic activity; non-carbamate structure [3]. |
| Bendazole | Lowest affinity [1] [2] | Information not specified in search results. |
It is important to note that the binding affinity order is based on a single computational molecular docking study. Actual biological activity can be influenced by factors like drug metabolism and cellular uptake [1] [2].
Most benzimidazole derivatives are known as microtubule-destabilizing agents. They bind to tubulin, often at the colchicine binding site, which disrupts the microtubule dynamics essential for cell division, leading to cell cycle arrest and apoptosis [5] [3].
Recent research has revealed that not all benzimidazole derivatives are microtubule-destabilizing agents. Compounds NI-11 and NI-18 have been identified as microtubule-stabilizing agents, functioning similarly to paclitaxel. They promote tubulin polymerization, suppress cancer cell motility, and induce apoptosis [5] [6]. This finding indicates that the benzimidazole scaffold can produce diverse mechanisms of action.
The comparative data comes from specific experimental protocols. The diagram below outlines the general workflow for the computational and in vitro studies cited.
This methodology was used to generate the binding affinity rankings in the table above [1] [2].
This method is used to directly observe a compound's effect on microtubule dynamics [5] [7].
Health Hazard